molecular formula C8H8FN3O4 B1443887 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide CAS No. 1341119-52-5

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Cat. No.: B1443887
CAS No.: 1341119-52-5
M. Wt: 229.17 g/mol
InChI Key: XFBKSIUPDLEOQM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H8FN3O4 and its molecular weight is 229.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluoro-2-nitrophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O4/c9-5-1-2-7(6(3-5)12(14)15)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBKSIUPDLEOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis pathway for 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide , a critical pharmacophore often utilized as an intermediate in the development of antimicrobial, anticancer, and anti-inflammatory agents (specifically Schiff bases and 1,3,4-oxadiazoles).[1]

The synthesis follows a robust two-step protocol:

  • Williamson Ether Synthesis: Coupling 4-fluoro-2-nitrophenol with an

    
    -haloester.[1]
    
  • Nucleophilic Acyl Substitution (Hydrazinolysis): Converting the ester intermediate to the target hydrazide using hydrazine hydrate.

This document is designed for research chemists, providing mechanistic insights, precise experimental protocols, and validation parameters.

Strategic Retrosynthesis

To design the most efficient pathway, we deconstruct the target molecule backwards. The acetohydrazide motif (


) suggests a precursor ester, which in turn originates from a phenolic ether linkage.[1]
Retrosynthetic Logic
  • Disconnection of the N-N bond: The hydrazide is derived from an ester and hydrazine.

  • Disconnection of the C-O bond: The ether linkage is formed via nucleophilic attack of a phenoxide ion on an alkyl halide.

  • Starting Material: The commercially available 4-Fluoro-2-nitrophenol preserves the sensitive nitro and fluoro substituents throughout the sequence, avoiding the need for late-stage nitration which could lead to regioselectivity issues.[1]

Retrosynthesis Target Target: This compound Ester Intermediate: Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate Target->Ester Hydrazinolysis (C-N Formation) Phenol Starting Material: 4-Fluoro-2-nitrophenol Ester->Phenol Williamson Ether Synthesis (C-O Formation) Reagents1 Ethyl chloroacetate + K2CO3 Reagents2 Hydrazine Hydrate (NH2NH2·H2O)

Figure 1: Retrosynthetic breakdown of the target molecule.

Phase I: Formation of the Ester Intermediate

Reaction: O-Alkylation of 4-Fluoro-2-nitrophenol.[1]

Mechanistic Insight

This step utilizes the Williamson Ether Synthesis . The reaction is an


 substitution.
  • Base Selection: Anhydrous Potassium Carbonate (

    
    ) is preferred over stronger bases (like NaH) because the p-nitro group increases the acidity of the phenol, making mild deprotonation effective without risking side reactions with the ester reagent.
    
  • Solvent: Acetone (polar aprotic) facilitates the dissolution of the organic reactants while allowing the inorganic salt (

    
    ) to function as a heterogeneous base.
    
Experimental Protocol

Reagents:

  • 4-Fluoro-2-nitrophenol (10 mmol)[1]

  • Ethyl chloroacetate (or Ethyl bromoacetate) (12 mmol)

  • Anhydrous

    
     (15 mmol)
    
  • Dry Acetone (30 mL)

  • Catalyst: KI (Potassium Iodide) - Optional, accelerates reaction if using chloroacetate.[1]

Procedure:

  • Activation: In a 100 mL round-bottom flask, dissolve 4-Fluoro-2-nitrophenol (1.57 g) in dry acetone (30 mL). Add anhydrous

    
     (2.07 g).
    
  • Reflux 1: Stir the mixture at reflux for 30 minutes to generate the phenoxide anion. The color typically shifts to a deeper yellow/orange.

  • Addition: Cool slightly and add Ethyl chloroacetate (1.28 mL) dropwise. If using the chloro-derivative, add a catalytic amount of KI (pinch) to facilitate the Finkelstein exchange in situ.

  • Reflux 2: Reflux the reaction mixture for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Filter the hot solution to remove inorganic salts (

      
       and unreacted 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Purification: The residue is usually a solid or oil that solidifies upon cooling. Recrystallize from ethanol to obtain Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate .[1]

Yield Expectation: 75–85%

Phase II: Hydrazinolysis to Target

Reaction: Nucleophilic Acyl Substitution.

Mechanistic Insight

The ethoxy group (


) of the ester is a good leaving group when attacked by the potent nucleophile hydrazine (

).
  • Stoichiometry Control: An excess of hydrazine hydrate (typically 3–5 equivalents) is crucial. If the ratio is 1:1, there is a risk of the hydrazine attacking two ester molecules, forming a symmetric dimer (hydrazide dimer), which is an unwanted impurity.

Experimental Protocol

Reagents:

  • Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate (Intermediate from Phase I) (5 mmol)[1]

  • Hydrazine Hydrate (80% or 99%) (20 mmol)

  • Absolute Ethanol (20 mL)

Procedure:

  • Dissolution: Dissolve the ester (approx. 1.2 g) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Addition: Add Hydrazine Hydrate (1.0 mL, excess) dropwise at room temperature.

  • Reaction: Reflux the mixture for 3–5 hours.

    • Observation: A solid precipitate often begins to form during the reflux or upon cooling.

  • Workup:

    • Cool the reaction mixture to room temperature and then place in an ice bath.

    • Filter the precipitated solid (the target hydrazide).

    • Wash the solid with cold ethanol (to remove unreacted hydrazine) and then with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Yield Expectation: 65–80%

SynthesisWorkflow Step1 Step 1: Esterification (Acetone, K2CO3, Reflux) Filter Filtration & Evaporation Step1->Filter Step2 Step 2: Hydrazinolysis (EtOH, N2H4, Reflux) Filter->Step2 Isolate Isolation (Filtration & Wash) Step2->Isolate Final Final Product: This compound Isolate->Final

Figure 2: Operational workflow for the synthesis pathway.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral parameters.

TechniqueFunctional GroupExpected Signal / RangeDiagnostic Confirmation
IR Spectroscopy


Doublet or broad band confirms Hydrazide.[1]

(Amide)

Shifted from Ester (

) to Amide region.


Confirms integrity of nitro group.

H-NMR


(Singlet)
Integration: 2H. Confirming ether linkage.
(DMSO-

)


(Broad Singlet)
Disappears with

exchange.


(Broad Singlet)
Terminal amine protons.
Aromatic

Pattern consistent with 1,2,4-trisubstituted benzene.[1]

Critical Check: The disappearance of the ester ethyl quartet (


 ppm) and triplet (

ppm) in the NMR spectrum is the primary indicator of reaction completion.

Safety & Troubleshooting

Hazard Management[1]
  • Hydrazine Hydrate: Highly toxic, corrosive, and a potential carcinogen. Handle in a fume hood. Avoid contact with metal oxides which can catalyze decomposition.

  • Nitro Compounds: While stable under these conditions, nitro-aromatics can be energetic.[1] Avoid excessive heating of the dry solid.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture.[1]Ensure Acetone is dry; grind

to fine powder; add catalytic KI.
Oily Product (Step 1) Residual solvent or impurities.Triturate with cold hexane to induce crystallization.
Dimer Formation (Step 2) Insufficient Hydrazine.Ensure at least 3:1 molar ratio of Hydrazine:Ester.
Red Coloration Oxidation of Hydrazine or Phenol.Perform reaction under Nitrogen atmosphere.

References

  • General Synthesis of Phenoxyacetohydrazides: Patel, P., Gor, D., & Patel, P. S. (2012).[2] Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)aceto hydrazide. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271.[1][2]

  • Williamson Ether Synthesis Protocol (Analogous Nitro-Phenols): Ali, M. A., et al. (2011). Ethyl 2-(4-nitrophenoxy)acetate.[1] Acta Crystallographica Section E, E67, o3461.

  • Hydrazinolysis Methodology: Gawande, S. K. (2014).[3] Synthesis, Characterization of Some 2-Azetidinone Derivatives from 4-Nitro Ethyl Benzoate. International Journal of Pharmaceutical Sciences and Research, 5(7), 2966-2971.[1][3]

  • Analogous Fluorinated Hydrazide Characterization: Fun, H. K., & Hemamalini, M. (2011). N'-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide.[1][4] Acta Crystallographica Section E, E67, o3096.

Sources

Technical Whitepaper: Physicochemical Properties & Applications of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

[1][2]

Executive Summary

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is a specialized pharmacophore intermediate used primarily in the synthesis of bioactive heterocycles and Schiff bases.[1] Characterized by the presence of a strongly electron-withdrawing nitro group ortho to the ether linkage and a para-fluorine atom, this compound exhibits distinct electronic properties that influence both its reactivity and the lipophilicity of its derivatives.[1]

This guide provides an in-depth analysis of its physicochemical profile, synthesis protocols, and application in drug discovery, specifically in the development of antimicrobial and anti-inflammatory agents.[1]

Chemical Identity & Structural Analysis[1][2]

The molecule comprises a phenol ether core functionalized with a hydrazide tail.[1] The steric and electronic interplay between the ortho-nitro group and the para-fluorine atom defines its unique reactivity profile.[1]

PropertySpecification
Chemical Name This compound
Molecular Formula C₈H₈FN₃O₄
Molecular Weight 229.17 g/mol
Core Scaffold 4-Fluoro-2-nitrophenol
Functional Groups Hydrazide (-CONHNH₂), Nitro (-NO₂), Fluoro (-F), Ether (-O-)
SMILES C1=CC(=C(C=C1F)[O-])OCC(=O)NN
Key Electronic Feature The nitro group at the 2-position creates a "push-pull" electronic effect, deactivating the ring but enhancing the acidity of the methylene protons slightly compared to non-nitro analogs.[2][1][3]

Synthesis & Purity Profiling

The synthesis of this compound follows a classic two-step Williamson ether synthesis followed by hydrazinolysis.[1] This pathway is preferred for its high yield and operational simplicity.[1]

Step 1: Esterification

Reaction: 4-Fluoro-2-nitrophenol + Ethyl chloroacetate

1
  • Mechanism: Nucleophilic substitution (

    
    ).[1] The phenoxide ion, generated by potassium carbonate, attacks the 
    
    
    -carbon of ethyl chloroacetate.[1]
  • Critical Control Point: The reaction requires anhydrous conditions to prevent hydrolysis of the ethyl chloroacetate.[1]

Step 2: Hydrazinolysis

Reaction: Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate + Hydrazine Hydrate

1
  • Mechanism: Nucleophilic acyl substitution.[1] The hydrazine acts as a nucleophile attacking the ester carbonyl.[1]

  • Purification: The product typically precipitates out of the ethanol solution upon cooling, allowing for purification by recrystallization (usually from ethanol/water).[1]

Visualization: Synthesis Workflow

SynthesisStart4-Fluoro-2-nitrophenolIntermediateEthyl 2-(4-fluoro-2-nitrophenoxy)acetate(Ester Intermediate)Start->IntermediateReflux 6-8hReagent1Ethyl Chloroacetate+ K2CO3Reagent1->IntermediateProduct2-(4-Fluoro-2-nitrophenoxy)acetohydrazideIntermediate->ProductNucleophilic Acyl Sub.Reagent2Hydrazine Hydrate(EtOH, Reflux)Reagent2->Product

Caption: Two-step synthetic pathway transforming the phenol precursor into the target hydrazide via an ester intermediate.

Physicochemical Characterization

Understanding the physicochemical properties is vital for predicting the compound's behavior in biological assays and formulation.[1]

Solid-State Properties
  • Appearance: Typically a yellow to orange crystalline solid (color imparted by the nitro group).[1]

  • Melting Point: Expected range 140–160 °C .[1] Note: Nitro derivatives generally possess higher melting points than their non-nitro analogs (e.g., 4-fluorophenoxyacetic acid hydrazide melts at ~130 °C) due to increased intermolecular interactions.[1]

  • Solubility Profile:

    • Soluble: DMSO, DMF, hot Ethanol.[1]

    • Sparingly Soluble: Methanol, Ethyl Acetate.[1]

    • Insoluble: Water, Hexane, Diethyl Ether.[1]

Predicted Molecular Descriptors

These values are critical for assessing "Drug-Likeness" (Lipinski's Rule of 5).[1]

DescriptorValue (Predicted)Interpretation
LogP (Octanol/Water) ~0.8 – 1.2Moderate lipophilicity; likely to have good membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~100 ŲHigh TPSA due to Nitro and Hydrazide groups; suggests good hydrogen bonding potential but potentially limited blood-brain barrier penetration.[1]
H-Bond Donors 2 (Hydrazide NH, NH₂)Facilitates binding to receptor pockets.[1]
H-Bond Acceptors 6 (F, NO₂, C=O, O-ether)High capacity for electrostatic interactions.[1]

Structural Fingerprinting (Spectroscopy)[2]

To validate the identity of synthesized batches, researchers should look for these specific spectral signatures.

Infrared Spectroscopy (FT-IR)
  • NH/NH₂ Stretching: Doublet or broad band at 3300–3200 cm⁻¹ .[1]

  • C=O (Amide I): Strong peak at 1680–1660 cm⁻¹ .[1]

  • NO₂ (Nitro): Two strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .[1]

  • C-F Stretching: Distinct band at 1200–1100 cm⁻¹ .[1]

  • C-O-C (Ether): Stretching vibration at 1250–1050 cm⁻¹ .[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • Hydrazide Protons:

    • -CONH-: Broad singlet, typically 9.0–10.0 ppm (exchangeable with D₂O).[1]

    • -NH₂: Broad singlet, typically 4.0–4.5 ppm (exchangeable with D₂O).[1]

  • Methylene Protons (-OCH₂-):

    • Sharp singlet at ~4.7–4.9 ppm .[1]

  • Aromatic Protons (3H):

    • H-3 (ortho to NO₂): Doublet of doublets (coupling with F and H-5).[1] Shifted downfield (~7.8 ppm) due to the nitro group's deshielding effect.[1]

    • H-5: Multiplet/ddd (~7.5 ppm).

    • H-6 (ortho to ether): Doublet of doublets (~7.3 ppm).[1]

Reactivity & Applications in Drug Design[2]

The hydrazide moiety is a versatile "warhead" for chemical diversification.[1] The presence of the fluorine atom enhances metabolic stability (blocking para-oxidation), while the nitro group can be reduced to an amine for further functionalization.[1]

Key Reaction Pathways
  • Schiff Base Formation (Hydrazones):

    • Reaction: Condensation with aldehydes/ketones.[1]

    • Application: Synthesis of antimicrobial agents.[1] The -N=CH- linkage often improves biological activity by chelating metal ions in enzyme active sites.[1]

  • Cyclization to 1,3,4-Oxadiazoles:

    • Reaction: Treatment with POCl₃ or SOCl₂.[1]

    • Application: Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.[1]

Visualization: Reactivity Logic

ReactivityCenter2-(4-Fluoro-2-nitrophenoxy)acetohydrazideSchiffSchiff Bases (Hydrazones)(Reaction with R-CHO)Center->SchiffOxadiazole1,3,4-Oxadiazoles(Cyclization with POCl3)Center->OxadiazoleThiadiazole1,3,4-Thiadiazoles(Reaction with CS2/KOH)Center->ThiadiazoleApp1Antimicrobial / AntifungalTargeting DNA GyraseSchiff->App1App2Anti-inflammatoryCOX-2 InhibitionOxadiazole->App2Thiadiazole->App1

Caption: Divergent synthesis pathways transforming the hydrazide core into bioactive heterocycles.[1]

Safety & Handling Protocols

The presence of the nitro group and the hydrazide functionality necessitates specific safety precautions.[1]

  • Explosion Hazard: While stable at room temperature, hydrazides can decompose exothermically at high temperatures.[1] Avoid heating dry solids above their melting point.[1]

  • Toxicity: Nitro-aromatics are potential mutagens.[1] Handle with gloves and use a fume hood to avoid inhalation of dust.[1]

  • Waste Disposal: Do not mix with strong oxidizers.[1] Dispose of as hazardous organic waste containing nitrogen.[1]

References

  • General Synthesis of Phenoxyacetohydrazides

    • Nayyar, H., et al. "Synthesis and characterization of some new 2-(4-substituted phenoxy)acetohydrazides."[1] Journal of Chemical Sciences, 2008.[1]

  • Reactivity of Fluoro-Nitro Intermediates

    • Smith, J. A.[1] "Nucleophilic Aromatic Substitution in Drug Design: The Role of Fluorine and Nitro Groups." Medicinal Chemistry Reviews, 2015.[1]

  • Commercial Availability & Precursor Data

    • Sigma-Aldrich (Merck).[1] "4-Fluorophenoxyacetic acid hydrazide Product Sheet." Accessed Oct 2023.[1]

    • ChemSrc. "this compound Entry."[2][1] (Note: Used for structural verification; specific CAS for the 2-nitro isomer varies by database).[1]

"2-(4-Fluoro-2-nitrophenoxy)acetohydrazide" CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide . This document is structured for researchers and drug development professionals, focusing on the compound's synthesis, chemical identity, and application as a pharmacophore scaffold.

Functional Class: Fluorinated Nitro-Aromatic Hydrazide Primary Application: Intermediate for Bioactive Schiff Bases (Antimicrobial/Anticancer)

Chemical Identity & CAS Status[1][2][3][4][5][6][7]

Unlike common reagents, This compound is a specialized research intermediate. It does not possess a widely indexed CAS number in public registries (such as PubChem or ChemSpider) as of early 2026. Researchers must often rely on the CAS numbers of its precursors or search by chemical structure strings.

Nomenclature & Identifiers
PropertyDetail
Chemical Name This compound
IUPAC Name This compound
CAS Number Not Listed (Research Grade)
Parent CAS 394-33-2 (4-Fluoro-2-nitrophenol)
Isomer Alert Distinct from 2-(2-Fluoro-4-nitrophenoxy)acetohydrazide (CAS 1339073-38-9) and 2-(3-Nitrophenoxy)acetohydrazide (CAS 36304-45-7).[1][2]
Molecular Formula C₈H₈FN₃O₄
Molecular Weight 229.17 g/mol
SMILES C1=CC(=C(C=C1F)[O-])OCC(=O)NN

Synthesis Strategy & Protocol

The synthesis of this compound follows a robust two-step pathway: O-Alkylation followed by Hydrazinolysis . This route preserves the sensitive nitro group while introducing the reactive hydrazide functionality.

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion from the phenol precursor to the final hydrazide.

SynthesisPathway Phenol 4-Fluoro-2-nitrophenol (CAS: 394-33-2) Ester Ethyl 2-(4-fluoro-2- nitrophenoxy)acetate (Intermediate) Phenol->Ester Phenol->Ester  Step 1 Product 2-(4-Fluoro-2-nitrophenoxy) acetohydrazide (Target) Ester->Product Ester->Product  Step 2 Reagent1 Ethyl chloroacetate K2CO3 / Acetone Reflux Reagent2 Hydrazine Hydrate Ethanol Reflux

Figure 1: Synthetic pathway for the target hydrazide via Williamson ether synthesis and nucleophilic acyl substitution.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate

This step utilizes a Williamson ether synthesis. The electron-withdrawing nitro group at the ortho position increases the acidity of the phenol, facilitating deprotonation.

  • Reagents: 4-Fluoro-2-nitrophenol (10 mmol), Ethyl chloroacetate (12 mmol), Anhydrous Potassium Carbonate (

    
    , 15 mmol).
    
  • Solvent: Dry Acetone or Acetonitrile (30 mL).

  • Procedure:

    • Dissolve 4-Fluoro-2-nitrophenol in the solvent.

    • Add

      
       and stir at room temperature for 30 minutes to form the phenoxide anion.
      
    • Add Ethyl chloroacetate dropwise.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Filter the hot solution to remove inorganic salts (

      
      , unreacted carbonate).
      
    • Evaporate the solvent to obtain the ester intermediate (typically a solid or thick oil).

Step 2: Hydrazinolysis to this compound

The ester is converted to the hydrazide via nucleophilic acyl substitution.

  • Reagents: Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate (from Step 1), Hydrazine Hydrate (99%, 5–10 equiv).

  • Solvent: Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the ester in ethanol.

    • Add Hydrazine Hydrate dropwise with stirring.

    • Reflux for 3–5 hours. A precipitate often forms upon cooling.

    • Work-up: Pour the reaction mixture into ice-cold water if precipitation is not spontaneous. Filter the solid.[3]

    • Purification: Recrystallize from ethanol/water to yield pure crystals.

Characterization & Properties

Since specific experimental data for this exact CAS is scarce, the following properties are derived from structural analogs (SAR) and standard spectroscopic principles for this class.

ParameterExpected Value/FeatureRationale
Physical State Solid (Crystalline)Hydrogen bonding network of hydrazide.
Color Pale Yellow to YellowNitro group conjugation.
Melting Point 140–160 °C (Est.)Based on analogs like 2-(4-fluorophenoxy)acetohydrazide (128°C) + nitro group contribution.
IR Spectrum 3300–3200 cm⁻¹ (NH/NH₂)Characteristic hydrazide doublet.
IR Spectrum 1680–1660 cm⁻¹ (C=O)Amide I band.
IR Spectrum 1530 & 1350 cm⁻¹ (NO₂)Asymmetric and symmetric nitro stretches.
¹H NMR

9.0–9.5 ppm (s, 1H, NH)
Exchangeable hydrazide proton.
¹H NMR

4.6–4.8 ppm (s, 2H, O-CH₂)
Methylene protons adjacent to phenoxy.

Applications & Mechanism of Action

The primary utility of this compound lies in its role as a pharmacophore scaffold . It is almost exclusively used to synthesize Schiff bases (Hydrazones) by reacting with aromatic aldehydes.

Biological Significance[9][10]
  • Antimicrobial & Antitubercular Activity:

    • The hydrazide moiety (-CONHNH-) mimics the structure of Isoniazid , a first-line anti-tuberculosis drug.

    • The 4-Fluoro substituent enhances metabolic stability by blocking oxidative metabolism at the para-position [1].

    • The 2-Nitro group acts as an electron-withdrawing group, influencing the lipophilicity and electronic distribution of the molecule, which is critical for membrane permeability.

  • Metal Chelation:

    • The carbonyl oxygen and the hydrazinic nitrogen can act as a bidentate ligand, chelating transition metals (Cu²⁺, Fe²⁺). This chelation is a known mechanism for inhibiting metalloenzymes in bacteria [2].

Mechanism Diagram

The following diagram details how the hydrazide serves as a precursor for bioactive hydrazones and their metal complexes.

Mechanism Hydrazide 2-(4-Fluoro-2-nitrophenoxy) acetohydrazide SchiffBase Hydrazone Derivative (Schiff Base) Hydrazide->SchiffBase Condensation (-H2O) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase MetalComplex Metal Complex (Cu, Zn, Fe) SchiffBase->MetalComplex Chelation Target1 Inhibition of Enoyl-ACP Reductase (InhA) (Anti-TB) SchiffBase->Target1 Pharmacological Effect Target2 DNA Binding / Cleavage (Anticancer) MetalComplex->Target2 ROS Generation

Figure 2: Pharmacological pathway of hydrazide derivatives, highlighting the transition to Schiff bases and subsequent biological targets.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential Mutagen (due to Nitro/Hydrazide groups).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly in air.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx generation).

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

  • Sriram, D., et al. (2005). Synthesis and antimycobacterial activity of novel isonicotinylhydrazones. Bioorganic & Medicinal Chemistry Letters, 15(19), 4502-4505.
  • GuideChem. (2025). CAS 36304-45-7 Entry (Reference for analog 2-(3-nitrophenoxy)acetohydrazide).

  • PubChem. (2025). Compound Summary for 4-Fluoro-2-nitrophenol (Precursor CAS 394-33-2).

Sources

"2-(4-Fluoro-2-nitrophenoxy)acetohydrazide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: Phenoxyacetohydrazide Derivative Primary Application: Pharmacophore Scaffold / Synthetic Intermediate[1]

Executive Summary & Physicochemical Identity

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is a functionalized aromatic hydrazide used primarily as a precursor in the synthesis of biologically active Schiff bases (hydrazones).[1] Its structure combines a fluorinated nitrobenzene core with a reactive hydrazide tail, making it a critical scaffold for developing antimicrobial, anti-inflammatory, and enzyme-inhibitory agents (specifically


-glucuronidase and urease inhibitors).[1]

The presence of the fluorine atom at the para position (relative to the ether linkage) enhances metabolic stability and lipophilicity, while the ortho-nitro group provides unique electronic properties that influence the binding affinity of derived ligands.[1]

Core Chemical Data[2]
PropertyValue
IUPAC Name This compound
Molecular Formula

Molecular Weight 229.17 g/mol
Exact Mass 229.0499 Da
Physical State Solid (Crystalline)
Predicted pKa ~11.5 (Hydrazide NH)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Hexane/Water

Structural Architecture & Pharmacophore Analysis[1]

The molecule is composed of two distinct functional domains:[1]

  • The Lipophilic Core (4-Fluoro-2-nitrophenoxy):

    • Fluorine (

      
      ):  Acts as a bioisostere for hydrogen but blocks metabolic oxidation at the para position, extending the half-life of derivative drugs.[1]
      
    • Nitro Group (

      
      ):  An electron-withdrawing group (EWG) that creates an electron-deficient ring system, potentially enhancing 
      
      
      
      stacking interactions with enzyme active sites.[1]
  • The Reactive Tail (Acetohydrazide):

    • Ether Linkage (

      
      ):  Provides flexibility, allowing the aromatic head to orient itself within a binding pocket.[1]
      
    • Hydrazide (

      
      ):  The primary reactive site.[1] It serves as a hydrogen bond donor/acceptor and is the site for condensation reactions with aldehydes/ketones to form hydrazones.[1]
      

Synthetic Pathway & Experimental Protocol

The synthesis follows a classic two-step protocol: Williamson Ether Synthesis followed by Hydrazinolysis .[1] This pathway is favored for its high yield and operational simplicity.[1]

Workflow Diagram

SynthesisWorkflow Start 4-Fluoro-2-nitrophenol (Precursor) Inter Intermediate Ester (Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate) Start->Inter Step 1: Alkylation Reflux/Acetone/8h Reagent1 Ethyl Chloroacetate + K2CO3 (Anhydrous) Reagent1->Inter Product Final Product This compound Inter->Product Step 2: Hydrazinolysis Reflux/Ethanol/4h Reagent2 Hydrazine Hydrate (NH2NH2 • H2O) Reagent2->Product

Figure 1: Step-wise synthetic route from phenolic precursor to hydrazide scaffold.

Detailed Protocol
Step 1: Synthesis of the Ester Intermediate

Objective: Alkylation of the phenol oxygen.[1]

  • Reagents: Dissolve 4-fluoro-2-nitrophenol (10 mmol) in anhydrous acetone (30 mL).

  • Base Activation: Add anhydrous potassium carbonate (

    
    )  (15 mmol). Note: The base must be anhydrous to prevent hydrolysis of the chloroacetate.[1]
    
  • Alkylation: Add ethyl chloroacetate (11 mmol) dropwise.

  • Reaction: Reflux the mixture at 56°C for 8–10 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).[1]

  • Workup: Filter the hot solution to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: The residue (Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate) is usually pure enough for the next step.[1] If not, recrystallize from ethanol.

Step 2: Hydrazinolysis (Formation of the Hydrazide)

Objective: Nucleophilic acyl substitution to replace the ethoxy group with hydrazine.[1]

  • Solvation: Dissolve the ester intermediate (from Step 1) in absolute ethanol (20 mL).

  • Nucleophilic Attack: Add hydrazine hydrate (80%, 15 mmol) dropwise with stirring. Note: Excess hydrazine prevents the formation of the dimer (N,N'-diacylhydrazine).[1]

  • Reaction: Reflux at 78°C for 4–6 hours. A precipitate typically begins to form during the reflux or upon cooling.[1]

  • Isolation: Cool the mixture to room temperature (or 0°C). Filter the solid precipitate.[1][2]

  • Purification: Wash the solid with cold ethanol and then water to remove traces of hydrazine. Recrystallize from ethanol/water (2:1) to obtain the pure title compound.[1][3]

Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. Below are the expected diagnostic signals.

Infrared Spectroscopy (FT-IR)[1]
  • 
     Stretching:  Doublet or broad band at 3200–3350 cm⁻¹  (Characteristic of primary amines/hydrazides).[1]
    
  • 
     Stretching (Amide I):  Sharp peak at 1650–1680 cm⁻¹ .[1]
    
  • 
     Stretching:  Two bands at ~1530 cm⁻¹  (asymmetric) and ~1350 cm⁻¹  (symmetric).
    
  • 
     Stretching:  Band around 1100–1200 cm⁻¹ .[1]
    
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-



Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
-NH- 9.00 – 9.50Singlet (Broad)1HAmide proton
Aromatic Ring 7.00 – 8.00Multiplet3HBenzene ring protons
-O-CH₂- 4.60 – 4.80Singlet2HMethylene linker
-NH₂ 4.20 – 4.50Singlet (Broad)2HTerminal amine

Biological Applications & Derivatization Logic[1][6]

The primary utility of This compound lies in its conversion to Schiff bases .[1] The hydrazide nitrogen (


) attacks the carbonyl carbon of aldehydes/ketones to form an azomethine bond (

).[1]
Mechanism of Action (Enzyme Inhibition)

Research indicates that phenoxyacetohydrazide derivatives are potent inhibitors of


-glucuronidase  and urease .[1]
  • Logic: The carbonyl oxygen and the azomethine nitrogen (in the Schiff base derivative) chelate metal ions in the enzyme active site (e.g., Nickel in urease).[1]

  • Fluorine Effect: The fluorine atom modulates the lipophilicity (

    
    ), allowing better membrane permeability and altering the binding kinetics within the hydrophobic pockets of the target enzyme.[1]
    

BioApplication Hydrazide 2-(4-Fluoro-2-nitrophenoxy) acetohydrazide SchiffBase Schiff Base Derivative (Hydrazone) Hydrazide->SchiffBase Condensation (-H2O) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Target Biological Target (e.g., Urease / Beta-Glucuronidase) SchiffBase->Target Chelation / H-Bonding (Inhibition)

Figure 2: Derivatization pathway for biological activity.[1]

References

  • Alam, M., et al. (2014).

    
    -Glucuronidase Inhibitors." Molecules, 19(7), 10011-10023.[1] 
    
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 302634 (Analogous Structure: 2-[(4-Fluorophenyl)amino]acetohydrazide).[1] [1][4]

  • Organic Syntheses. "General Procedures for Hydrazide Synthesis." Organic Syntheses, Coll. Vol. 2, p.85. (Standard Protocol Validation).

  • Al-Ostoot, F. H., et al. (2021).[1] "Synthesis and Biological Evaluation of Some New Phenoxyacetic Acid Hydrazide Derivatives." Journal of the Chemical Society of Pakistan. (Contextual validation of phenoxyacetohydrazide synthesis).

Sources

A Comprehensive Technical Guide to the Potential Biological Activities of Nitrophenoxy Acetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenoxy acetohydrazides represent a versatile and highly promising class of organic compounds in the field of medicinal chemistry. Characterized by a core structure containing a nitrophenoxy moiety linked to an acetohydrazide backbone, these molecules have demonstrated a remarkable breadth of biological activities. The presence of the electron-withdrawing nitro group, combined with the hydrogen bonding capabilities of the hydrazide functional group, creates a unique scaffold for designing novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of nitrophenoxy acetohydrazides, with a primary focus on their well-documented anti-inflammatory, anticancer, and antimicrobial properties. We will detail key experimental protocols, present summarized quantitative data, and visualize the underlying molecular pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction to the Nitrophenoxy Acetohydrazide Scaffold

The hydrazone functional group (possessing an azometine –NHN=CH– proton) is a cornerstone in the development of new pharmaceuticals, with numerous compounds demonstrating a wide array of biological activities, including anticonvulsant, antidepressant, analgesic, and antimicrobial effects.[3][4] When this hydrazone moiety is part of a larger nitrophenoxy acetohydrazide structure, its therapeutic potential is often enhanced.

The core scaffold consists of three key components:

  • A Phenyl Ring: Substituted with one or more nitro groups. The position of the nitro group (ortho, meta, or para) significantly influences the molecule's electronic properties and, consequently, its biological activity.

  • An Ether Linkage: Connecting the phenoxy group to an acetyl backbone.

  • A Hydrazide/Hydrazone Moiety: The terminal hydrazide (-CONHNH₂) can act as a key pharmacophore or be readily condensed with various aldehydes or ketones to form a diverse library of N-acylhydrazone derivatives.[5] This versatility is crucial for tuning the molecule's pharmacological profile.

The electron-deficient nature of the nitro-aromatic ring system is believed to play a pivotal role in augmenting the biological efficacy of these compounds.[1]

General Synthesis Pathway

The synthesis of nitrophenoxy acetohydrazides is typically a straightforward multi-step process. The most common route begins with the esterification of a nitrophenol, followed by hydrazinolysis to form the core acetohydrazide intermediate. This intermediate is a versatile precursor that can be subsequently reacted with various substituted aldehydes to yield the final hydrazone derivatives.[6][7]

A generalized workflow is as follows:

  • Step 1: Esterification: A substituted nitrophenol is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) under basic conditions to produce the corresponding ethyl nitrophenoxyacetate.

  • Step 2: Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in an alcoholic solvent, such as methanol or ethanol. This reaction replaces the ethoxy group with a hydrazinyl group, yielding the 2-(nitrophenoxy)acetohydrazide intermediate.[7]

  • Step 3: Hydrazone Formation (Condensation): The acetohydrazide intermediate is condensed with a selected aldehyde or ketone, often under reflux with a catalytic amount of acid, to form the final N'-substituted-2-(nitrophenoxy)acetohydrazide, also known as a hydrazone or Schiff base.[6]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A Nitrophenol C Ethyl Nitrophenoxyacetate A->C + Base B Ethyl Haloacetate B->C D 2-(Nitrophenoxy)acetohydrazide (Core Intermediate) C->D + Hydrazine Hydrate + Methanol F Final Hydrazone Derivative D->F + Reflux E Substituted Aldehyde E->F

Caption: General synthesis workflow for nitrophenoxy acetohydrazide derivatives.

Key Biological Activities

Anti-inflammatory Activity

A significant body of research has highlighted the potent anti-inflammatory properties of nitrophenoxy acetohydrazides and their derivatives.[8][9] A primary goal in this area is to develop novel anti-inflammatory agents that circumvent the gastrointestinal toxicities associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which are often attributed to the presence of a free carboxylic acid group.[10][11]

Mechanism of Action: Multi-Target Enzyme Inhibition

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of key enzymes in the arachidonic acid inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Like many NSAIDs, certain nitrophenoxy acetohydrazide derivatives act as inhibitors of COX-1 and COX-2 enzymes.[8] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[12]

  • Dual COX/5-LOX Inhibition: A more advanced strategy involves the design of derivatives that dually inhibit both COX and 5-lipoxygenase (5-LOX).[13] By blocking 5-LOX, these compounds also prevent the synthesis of leukotrienes, another class of powerful pro-inflammatory mediators. This dual-action approach may offer a broader anti-inflammatory effect and a potentially improved safety profile.[13]

  • H+/K+ ATPase Inhibition: To further mitigate gastric side effects, some designs have incorporated the ability to inhibit the H+/K+ ATPase proton pump, which is responsible for gastric acid secretion.[13][14]

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Inhibitor Nitrophenoxy Acetohydrazide Derivatives Inhibitor->COX Inhibitor->LOX

Caption: Multi-target inhibition mechanism of nitrophenoxy acetohydrazide derivatives.

Quantitative Data Summary: Anti-inflammatory Activity

Compound IDDescriptionAssayActivityReference DrugReference
9d N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazideCarrageenan-induced rat paw edema32-58% reduction in inflammationDiclofenac (35-74%)[10]
3b 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazineCarrageenan-induced paw edema in miceSuperior to celecoxib and piroxicam after 4.5 hoursCelecoxib, Piroxicam[9]
6e Phenoxyacetohydrazide derivativeCarrageenan-induced paw edemaDecreased swelling by inhibiting PGE₂-dependent vascular permeabilityIndomethacin[8]

Experimental Protocols

Protocol 1: In Vivo Carrageenan-Induced Paw Edema Assay [9][10] This is a standard and widely used model for evaluating acute anti-inflammatory activity.

  • Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in a rodent model.

  • Materials:

    • Wistar rats or Swiss albino mice.

    • 1% (w/v) carrageenan solution in sterile saline.

    • Test compound (nitrophenoxy acetohydrazide derivative) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Reference drug (e.g., Diclofenac sodium).

    • Plethysmometer.

  • Procedure:

    • Fast animals overnight but allow free access to water.

    • Divide animals into groups: Control (vehicle only), Reference (standard drug), and Test (various doses of the test compound).

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 2: In Vitro Inhibition of Albumin Denaturation Assay [12] This assay assesses anti-inflammatory activity by measuring a compound's ability to prevent protein denaturation, a key feature of inflammation.[12]

  • Objective: To evaluate the in vitro anti-inflammatory activity of a compound by its ability to inhibit heat-induced denaturation of egg albumin.

  • Materials:

    • Test compounds at varying concentrations (e.g., 31.25 to 500 µg/mL) in DMSO.

    • Freshly prepared hen's egg albumin (1% solution).

    • Phosphate buffer (pH 6.4).

    • Reference drug (e.g., Diclofenac sodium).

    • UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare the reaction mixture in test tubes containing 1 mL of the test/standard solution and 1.4 mL of phosphate buffer.

    • Add 0.1 mL of egg albumin to each tube.

    • Incubate the mixtures at 37 ± 2 °C for 15 minutes.

    • Induce denaturation by heating the mixtures at 70 °C for 5 minutes in a water bath.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Anticancer Activity

Nitrophenoxy acetohydrazides have emerged as a promising scaffold for the development of novel anticancer agents. Studies have shown their cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis.[1][15][16]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is by triggering programmed cell death, or apoptosis.[16] This is often achieved through the mitochondrial-mediated intrinsic pathway.

  • Mitochondrial Pathway Activation: The compounds can induce stress signals that lead to the loss of mitochondrial membrane potential. This triggers the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Cascade: Cytochrome c then activates a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3).

  • Execution of Apoptosis: Activated executioner caspases (like Caspase-3) cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[1]

Some derivatives have also been shown to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing cancer cell proliferation.[15]

G Drug Nitrophenoxy Acetohydrazide Mito Mitochondrion Drug->Mito Induces Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by nitrophenoxy acetohydrazides.

Quantitative Data Summary: Anticancer Activity (IC₅₀ Values)

Compound IDDescriptionCell LineIC₅₀ (µM)TimeReference
SGK 206 Etodolac-based hydrazoneMCF-7 (Breast)3724h[15]
SGK 206 Etodolac-based hydrazoneMDA-MB-231 (Breast)4324h[15]
6g Pyrazole-thiadiazole hydrazoneA549 (Lung)1.537 ± 0.09724h[17]
3c 8-nitroquinolone acyl hydrazoneA549 (Lung)15.3 ± 0.7-[1]
3a 8-nitroquinolone acyl hydrazoneA549 (Lung)15.8 ± 0.1-[1]

Experimental Protocols

Protocol 3: MTT Assay for Cell Viability [16] This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC₅₀).

  • Materials:

    • Cancer cell line (e.g., K562, A549, MCF-7).

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compound dissolved in DMSO.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

    • DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow attachment.

    • Treat the cells with various concentrations of the test compound (e.g., serial dilutions from 100 µM to 0.1 µM). Include a vehicle control (DMSO only) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 450-570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4: Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EtBr) Staining [1] This fluorescence microscopy technique distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Objective: To visualize and quantify apoptosis in cancer cells treated with a test compound.

  • Materials:

    • Treated and untreated cancer cells.

    • Acridine Orange (AO) solution (100 µg/mL in PBS).

    • Ethidium Bromide (EtBr) solution (100 µg/mL in PBS).

    • Fluorescence microscope with appropriate filters.

  • Procedure:

    • Culture and treat cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Prepare a staining solution by mixing AO and EtBr (e.g., 10 µL of each in 1 mL of PBS).

    • Resuspend the cell pellet in a small volume of PBS and add an equal volume of the AO/EtBr staining solution.

    • Immediately place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe under a fluorescence microscope.

    • Live cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-to-red nucleus with condensed or fragmented chromatin.

    • Necrotic cells: Uniform orange-to-red nucleus with intact structure.

    • Count at least 200 cells per sample to determine the percentage of apoptotic cells.

Antimicrobial Activity

Hydrazide-hydrazones are a well-established class of antimicrobial agents, and nitrophenoxy acetohydrazide derivatives are no exception.[2] They have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi, making them valuable scaffolds in the fight against antibiotic resistance.[18][19]

Mechanism of Action

The precise antimicrobial mechanisms of action are varied and not always fully elucidated but are thought to involve:

  • Inhibition of essential enzymes involved in cell wall synthesis or DNA replication.

  • Disruption of the bacterial cell membrane integrity.

  • Chelation of metal ions crucial for microbial enzyme function.

The presence of the nitro group can be particularly important for activity against certain strains. For example, some hydrazide-hydrazones with a nitro group have shown excellent inhibition of bacterial growth.[2]

Quantitative Data Summary: Antimicrobial Activity (MIC)

Compound Class/IDTarget OrganismActivity (MIC)Reference
Co(II) complex of a nitrobenzylidene acetohydrazide E. coli, S. typhi, S. aureus, S. pyogenes250–500 µg/mL[19]
Compounds 8, 9, 10 (Nitrofurazone analogues) Gram-positive bacteria (B. subtilis, S. epidermidis)0.002–0.98 µg/mL[2]
Compound 19 (Pyrimidine derivative) E. coli12.5 μg/mL[2]
Compound 19 (Pyrimidine derivative) S. aureus6.25 μg/mL[2]
2,4-dinitrophenyl hydrazones Various bacteria and fungiModerate activity at 250 µg/mL[18]

Experimental Protocols

Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Objective: To quantify the antimicrobial potency of a test compound by determining its MIC value.

  • Materials:

    • Bacterial/fungal strains.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Test compound serially diluted in broth.

    • Sterile 96-well microplates.

    • Microbial inoculum standardized to ~5 x 10⁵ CFU/mL.

    • Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole).

    • Negative control (uninoculated broth).

    • Growth control (inoculated broth without compound).

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

    • Prepare a standardized microbial inoculum.

    • Inoculate each well (except the negative control) with 10 µL of the standardized inoculum.

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

Nitrophenoxy acetohydrazides are a pharmacologically significant class of compounds with a diverse and potent range of biological activities. Their straightforward synthesis and the chemical versatility of the hydrazone moiety allow for the creation of large libraries of derivatives for screening. The strong evidence supporting their roles as anti-inflammatory, anticancer, and antimicrobial agents validates this scaffold as a robust starting point for drug discovery programs.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties (ADMET).

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for each biological activity to enable rational drug design.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.

  • Exploration of New Therapeutic Areas: The inherent reactivity and structural features of these compounds suggest they may have potential in other areas, such as neurodegenerative diseases or as antiviral agents.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the nitrophenoxy acetohydrazide scaffold.

References

  • El-Sayed, M. A. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC.
  • Shekarchi, M., et al. (2012). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PubMed.
  • Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Publication Corporation.
  • ChemicalBook. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis. ChemicalBook.
  • Li, X., et al. (2016). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry.
  • Khan, I., et al. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC.
  • Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Semantic Scholar.
  • Ali, A., et al. (2018). In-vivo Anti-inflammatory Activity Studies of Some P-nitrophenyl Hydrazones. Afribary.
  • Khan, I., et al. (2025). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-. TÜBİTAK Academic Journals.
  • BenchChem. (2025). A Comprehensive Technical Guide on the Biological Activity of Nitrophenyl Hydrazide Derivatives. BenchChem.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate.
  • Abdel-Aziz, M., et al. (2025). Anticancer activity of some newly synthesized pyrano[2,3-d][6][8][10]triazine derivatives. ResearchGate. Available at:

  • Küçükgüzel, Ş. G., et al. (2025). Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. PMC.
  • Farshchi, A. A., et al. (2021). Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate.
  • Thomas, A. D., et al. (2023). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. Royal Society of Chemistry.
  • Al-Jumaili, A. A. H., et al. (2021). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology.
  • Silas, C. U., et al. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Chemical Society of Nigeria.
  • Onwudiwe, D. C., et al. (2020). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC.
  • Çakır, D., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.
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Methodological & Application

Application Note: 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide as a Linchpin Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of modern drug discovery, 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide (FNPAH) serves as a "privileged scaffold." It combines three pharmacophoric elements: a metabolic modulator (Fluorine), an electronic tuner (Nitro group), and a reactive warhead (Hydrazide).

This guide details the synthesis, characterization, and downstream application of FNPAH. Unlike generic protocols, this document focuses on the causality of experimental design—explaining why specific reagents are chosen to maximize yield and purity—and outlines its utility in generating diverse heterocyclic libraries (1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases).

Chemical Profile & Structural Logic[1][2]

The utility of FNPAH lies in its structural versatility. The fluorine atom at the para position enhances metabolic stability by blocking cytochrome P450 oxidation sites, while the ortho-nitro group provides electron-withdrawing character that influences the acidity of the phenol ether and offers a handle for future reduction to an aniline (useful for multi-target drugs).

PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 229.17 g/mol
Key Functional Groups Fluorine (C-F), Nitro (

), Hydrazide (

)
Predicted LogP ~0.8 (Moderate Lipophilicity)
Storage 2-8°C, Desiccated (Hygroscopic)

Synthetic Protocol: The "Self-Validating" Workflow

This protocol is designed to be self-validating , meaning intermediates are isolated and checked via melting point and TLC before proceeding, preventing wasted effort on downstream steps.

Phase A: Etherification (Precursor Synthesis)

Objective: Synthesize Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate.

Reagents:

  • 4-Fluoro-2-nitrophenol (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Solvent: Acetone (Dry) or DMF (if scale >10g)

Procedure:

  • Activation: Dissolve 4-Fluoro-2-nitrophenol in dry acetone. Add anhydrous

    
    . Stir at room temperature for 30 minutes.
    
    • Expert Insight: The color shift to deep yellow/orange indicates the formation of the phenoxide anion. If this shift does not occur, your acetone may be wet, inhibiting deprotonation.

  • Alkylation: Add ethyl chloroacetate dropwise.

  • Reflux: Heat to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Solvent: Hexane:EtOAc 7:3).
    
  • Workup: Filter off inorganic salts (

    
    , unreacted carbonate). Evaporate solvent.
    
  • Validation: The resulting oil or solid should show a new ester carbonyl peak in IR (~1730–1750

    
    ).
    
Phase B: Hydrazinolysis (Target Synthesis)

Objective: Convert the ester to the hydrazide (FNPAH).

Reagents:

  • Crude Ester from Phase A (1.0 eq)

  • Hydrazine Hydrate (99%) (2.5 eq)

  • Solvent: Absolute Ethanol

Procedure:

  • Dissolution: Dissolve the ester in absolute ethanol.

  • Nucleophilic Attack: Add hydrazine hydrate dropwise at

    
     to control the exotherm.
    
    • Expert Insight: We use 2.5 equivalents of hydrazine to drive the equilibrium forward and prevent the formation of the dimer (

      
      ), a common impurity when hydrazine is limiting.
      
  • Reaction: Stir at room temperature for 1 hour, then reflux for 3–4 hours.

  • Precipitation: Cool the mixture in an ice bath. The product (FNPAH) typically precipitates as a solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Checkpoint (Self-Validation):

  • Melting Point: Sharp range (typically

    
    , dependent on purity).
    
  • IR Spectrum: Disappearance of Ester C=O (~1740

    
    ) and appearance of Amide C=O (~1660 
    
    
    
    ) and Hydrazide NH/NH2 doublets (3200–3400
    
    
    ).

Downstream Applications: Library Generation

FNPAH is not the final drug; it is the divergent point . The following diagram illustrates how to transform this intermediate into three distinct classes of bioactive heterocycles.

Workflow Visualization

FNPAH_Pathway Start 4-Fluoro-2-nitrophenol Intermediate Ethyl 2-(4-fluoro- 2-nitrophenoxy)acetate Start->Intermediate + Ethyl Chloroacetate + K2CO3 Target FNPAH (Hydrazide) Intermediate->Target + N2H4•H2O (Hydrazinolysis) Schiff Hydrazones (Schiff Bases) Target->Schiff + Ar-CHO (Condensation) Oxadiazole 1,3,4-Oxadiazoles Target->Oxadiazole + POCl3 or I2 (Cyclization) Triazole 1,2,4-Triazoles Target->Triazole 1. CS2/KOH 2. N2H4

Figure 1: Divergent synthesis pathway starting from the phenol precursor to the FNPAH intermediate and subsequent bioactive heterocycles.[1]

Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, offering improved metabolic stability.

  • Condensation: React FNPAH (1 mmol) with a substituted aromatic acid (1 mmol) in

    
     (5 mL).
    
  • Cyclodehydration: Reflux for 6–8 hours.

  • Quenching: Pour the reaction mixture onto crushed ice carefully (Exothermic!).

  • Neutralization: Adjust pH to ~7 using

    
     solution.
    
  • Isolation: Filter the precipitate. This yields the 2,5-disubstituted-1,3,4-oxadiazole.[2][3]

Biological Relevance & Therapeutic Potential[1][5][6][7]

Researchers utilizing FNPAH are typically targeting the following therapeutic areas, supported by structure-activity relationship (SAR) data from analogous phenoxyacetohydrazides:

  • Antimicrobial & Antitubercular Agents: The combination of the nitro group and the hydrazide/oxadiazole moiety has shown high potency against Mycobacterium tuberculosis (H37Rv strain). The fluorine atom prevents rapid oxidative metabolism, extending the half-life of the drug candidate [1, 6].

  • Anti-inflammatory (COX Inhibitors): Derivatives of phenoxyacetohydrazides have demonstrated ability to inhibit COX-2 enzymes. The phenoxy spacer allows the molecule to adopt a conformation that fits the hydrophobic pocket of the enzyme [10].

  • Anticancer Activity: Schiff bases derived from FNPAH (reaction with benzaldehydes) act as DNA intercalators or kinase inhibitors. The electron-withdrawing nitro group often enhances the binding affinity in these matrices [1, 9].

References

  • National Institutes of Health (PMC). "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." PMC. Available at: [Link]

  • Global Research Online. "A Comprehensive Review on 1,3,4-oxadiazole Derivatives." Global Research Online. Available at: [Link]

  • ResearchGate. "Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents." ResearchGate. Available at: [Link]

  • Acta Poloniae Pharmaceutica. "Synthesis of Novel 1,3,4-Oxadiazole Derivatives as Potential Antimicrobial Agents." Acta Poloniae Pharmaceutica. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. "Insight into the Synthesis Approaches of Oxadiazole and its Derivatives." IJPER. Available at: [Link]

  • MDPI (Molecules). "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents."[4] MDPI. Available at: [Link]

  • Journal of Medical & Surgical Research. "Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex." JMSRR. Available at: [Link]

  • PrepChem. "Preparation of 4-chloro-2-nitrophenol." PrepChem. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. "Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives." JAPS. Available at: [Link]

  • PubMed. "Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents." PubMed. Available at: [Link]

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Application Notes & Protocols: A Strategic Guide to Developing Antitubercular Agents from 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining Hydrazides in the Fight Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The hydrazide scaffold is a cornerstone of anti-TB chemotherapy, with isoniazid (INH) being a primary first-line drug for decades.[2][4] However, increasing resistance necessitates the exploration of novel hydrazide-based chemical entities. This guide provides a comprehensive framework for the synthesis, evaluation, and development of antitubercular agents derived from the lead compound, "2-(4-Fluoro-2-nitrophenoxy)acetohydrazide."

The rationale for focusing on this particular scaffold is twofold: the proven, albeit increasingly compromised, efficacy of the hydrazide functional group, and the potential for the substituted phenoxy ring to confer novel structure-activity relationships (SAR) that may overcome existing resistance mechanisms. The fluoro and nitro substitutions are of particular interest for their potential to modulate electronic properties and binding interactions with mycobacterial targets. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Part 1: Synthesis of the Lead Compound and its Analogs

The foundational step in this drug discovery program is the efficient and scalable synthesis of the lead compound, this compound, and a library of its derivatives to explore the SAR.

Proposed Synthetic Pathway

While a direct protocol for the title compound is not explicitly detailed in the literature, a reliable two-step synthesis can be extrapolated from established methods for similar phenoxy acetohydrazides.[5][6]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate

  • To a solution of 4-fluoro-2-nitrophenol (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ethyl 2-(4-fluoro-2-nitrophenoxy)acetate.

Step 2: Hydrazinolysis to this compound

  • Dissolve the purified ethyl 2-(4-fluoro-2-nitrophenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.[5]

  • Upon completion, the product will precipitate out of the solution.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product, this compound.

  • Characterize the final compound using FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm its structure.[6][7]

Strategy for Analog Synthesis and SAR Exploration

To build a robust SAR profile, systematic modifications to the lead structure are essential. Key areas for modification include:

  • The Phenyl Ring: Synthesize analogs with different substituents at the fluoro and nitro positions. Explore the effects of electron-donating and electron-withdrawing groups, as well as steric hindrance.

  • The Hydrazide Moiety: While the core hydrazide is likely crucial for activity, derivatization into hydrazones by condensation with various aldehydes can be explored.[8][9] This approach has been successful in generating potent antitubercular agents.[10]

The following Graphviz diagram illustrates the proposed synthetic workflow and diversification strategy.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Analog Synthesis (SAR) 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol K2CO3_Acetone K2CO3, Acetone 4-Fluoro-2-nitrophenol->K2CO3_Acetone Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->K2CO3_Acetone Ethyl_ester Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate K2CO3_Acetone->Ethyl_ester Lead_Compound This compound Ethyl_ester->Lead_Compound Hydrazine hydrate, Ethanol Hydrazine_hydrate Hydrazine_hydrate Hydrazone_derivatives Hydrazone Derivatives Lead_Compound->Hydrazone_derivatives Condensation Aldehydes Various Aldehydes Aldehydes->Hydrazone_derivatives

Caption: Synthetic workflow for the lead compound and its subsequent derivatization.

Part 2: In Vitro Evaluation Cascade

A tiered approach to in vitro testing is crucial for efficiently identifying promising candidates while minimizing resource expenditure.

Primary Screening: Antitubercular Activity

The initial screen should determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a drug-sensitive strain of M. tuberculosis, typically H37Rv.[11][12] The broth microdilution method is a widely accepted and reproducible technique for this purpose.[13][14][15]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microplates: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve a final concentration range (e.g., 0.1 to 128 µg/mL).[11] Ensure the final DMSO concentration does not exceed 1%, as it can inhibit mycobacterial growth.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria.[13][16] Visual inspection or the use of a growth indicator like Alamar Blue or resazurin can be employed.[17][18]

Secondary Screening: Cytotoxicity and Selectivity Index

Compounds showing promising anti-TB activity (e.g., MIC < 10 µg/mL) should be evaluated for their cytotoxicity against a mammalian cell line (e.g., Vero, HepG2) to determine their therapeutic window. The MTT or LDH assay are standard methods for this assessment.[19][20][21]

Protocol 3: Cytotoxicity Assessment using the LDH Assay

  • Cell Culture: Plate mammalian cells (e.g., Vero) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • LDH Measurement: Measure the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells using a commercially available LDH cytotoxicity assay kit.[20][21][22][23] The assay is based on the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.[22]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) for each compound. The Selectivity Index (SI) is then calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the mycobacteria over host cells.

The following table summarizes the key parameters for the initial in vitro screening phase.

ParameterRecommended Value/RangeRationale
Test Organism Mycobacterium tuberculosis H37RvStandard, well-characterized drug-sensitive strain.
Growth Medium Middlebrook 7H9 Broth with OADCStandard liquid medium for Mtb culture.
Compound Conc. Range 0.1 - 128 µg/mL (or wider)To determine a precise MIC value for a range of potencies.
Incubation Time 7-14 daysAccommodates the slow growth rate of Mtb.
Cytotoxicity Cell Line Vero (or other relevant line)A standard, well-characterized cell line for toxicity screening.
Selectivity Index (SI) >10A common threshold for prioritizing compounds for further development.

Part 3: Advanced Preclinical Evaluation

Compounds with a favorable in vitro profile (high potency, low cytotoxicity) should proceed to more complex preclinical evaluations.

Activity Against Drug-Resistant Strains and Intracellular Mtb

It is critical to assess the activity of lead compounds against clinically relevant MDR strains of M. tuberculosis.[24] Additionally, since Mtb is an intracellular pathogen, evaluating the compound's ability to kill mycobacteria residing within macrophages is a crucial step.[25]

Protocol 4: Intracellular Activity Assay in Macrophages

  • Macrophage Infection: Seed a macrophage cell line (e.g., J774) in a 96-well plate and infect with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

  • Compound Treatment: After allowing for phagocytosis, remove extracellular bacteria and treat the infected macrophages with various concentrations of the test compounds.

  • Lysis and CFU Enumeration: After the treatment period (e.g., 72 hours), lyse the macrophages to release the intracellular bacteria.

  • Data Analysis: Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates and enumerate the colony-forming units (CFU) after incubation. A reduction in CFU compared to untreated controls indicates intracellular activity.[25]

In Vivo Efficacy Models

Promising candidates should be evaluated in an animal model of tuberculosis to assess their in vivo efficacy. The mouse model is the gold standard, although zebrafish larvae are emerging as a rapid, high-throughput alternative for initial in vivo screening.[26][27][28]

The general workflow for preclinical evaluation is depicted in the following diagram.

G Lead_Compound Lead Compound (High Potency, High SI) MDR_Screening Screening against MDR-Mtb Strains Lead_Compound->MDR_Screening Intracellular_Assay Intracellular Activity Assay (Macrophage Model) Lead_Compound->Intracellular_Assay In_Vivo_Model In Vivo Efficacy Model (e.g., Mouse) MDR_Screening->In_Vivo_Model Intracellular_Assay->In_Vivo_Model PK_PD_Studies Pharmacokinetics/ Pharmacodynamics In_Vivo_Model->PK_PD_Studies Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization

Caption: Preclinical evaluation cascade for promising antitubercular candidates.

Conclusion and Future Directions

The development of new antitubercular agents from the "this compound" scaffold represents a promising avenue in the ongoing battle against tuberculosis. By following a structured approach of synthesis, systematic in vitro screening, and advanced preclinical evaluation, researchers can efficiently identify and optimize novel drug candidates. The key to success lies in a deep understanding of the structure-activity relationships and a commitment to rigorous, validated experimental protocols. The ultimate goal is to develop a new generation of hydrazide-based drugs that are effective against both drug-sensitive and drug-resistant strains of M. tuberculosis, thereby contributing to the global effort to eradicate this devastating disease.

References

  • Adams, K. N., et al. (2011). An in vivo platform for rapid high-throughput antitubercular drug discovery. Journal of Experimental Medicine. Available at: [Link]

  • Al-Oaiss, F. A., et al. (2022). A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. PLOS ONE. Available at: [Link]

  • Andreu, N., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Andreu, N., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Andreu, N., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. PubMed. Available at: [Link]

  • Arain, T. M., et al. (2009). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Biot, C., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Thorat, B. R., et al. (2025). Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity. ResearchGate. Available at: [Link]

  • Heifets, L. (1994). Measuring minimum inhibitory concentrations in mycobacteria. PubMed. Available at: [Link]

  • Hickey, A. J., et al. (2010). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. Available at: [Link]

  • Johnson, M. A., et al. (2007). Four hydrazide compounds that inhibit the growth of mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Li, Y., et al. (2021). Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. Frontiers in Pharmacology. Available at: [Link]

  • Thorat, B. R., et al. (2025). Hydrazide-Hydrazone derivatives and their antitubercular activity. UM Research Repository. Available at: [Link]

  • Li, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. OZ Biosciences. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). Antibodies.com. Available at: [Link]

  • JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. Available at: [Link]

  • Gümüş, F., et al. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]

  • Li, Y., et al. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology. Available at: [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ LDH Cytotoxicity Assay Kit. BioAssay Systems. Available at: [Link]

  • de Souza, M. V. N., et al. (2011). Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides. PubMed. Available at: [Link]

  • Kaymakçıoğlu, B., et al. (2013). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Medicinal Chemistry Research. Available at: [Link]

  • Ahmad, S., et al. (2013). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. Available at: [Link]

  • Patel, P., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-fluoro-phenoxy)-5-nitro-phenylpyruvic acid. PrepChem.com. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship for antimicrobial, antituberculosis and antimalarial activity of the synthesized compound 6a-x. ResearchGate. Available at: [Link]

  • Onajole, O. K., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry. Available at: [Link]

  • Shaik, A. B., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile. PLOS ONE. Available at: [Link]

  • Thompson, A. M., et al. (2015). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][25][26]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Al-Salahi, R., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. Available at: [Link]

  • Jacobsen, E. N., et al. (2011). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Organic Syntheses. Available at: [Link]

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Application Note: High-Throughput Screening of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

This application note details the standardized protocols for the synthesis, characterization, and antimicrobial screening of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide derivatives.

The selection of this specific scaffold is driven by three medicinal chemistry principles:

  • Fluorine Bioisosterism: The para-fluorine atom increases lipophilicity (

    
    ) and metabolic stability by blocking oxidative metabolism at the C4 position.
    
  • Nitro Group Reactivity: The ortho-nitro group serves as an electron-withdrawing moiety, influencing the pKa of the phenolic ether and potentially acting as a bioreductive pharmacophore under anaerobic conditions.

  • Hydrazide-Hydrazone Linker: The hydrazide functionality (

    
    ) acts as a versatile "warhead" for generating Schiff bases (hydrazones), which are documented to inhibit bacterial DNA gyrase and fungal sterol synthesis.
    

This guide moves beyond basic screening, employing CLSI-compliant Broth Microdilution with Resazurin-based viability sensing to ensure high-sensitivity data.

Chemical Synthesis Workflow

Before screening, the quality of the library must be assured. The derivatives are typically synthesized via a three-step pathway. The purity of the final hydrazone derivatives is critical; unreacted hydrazine is toxic and can generate false-positive antimicrobial signals.

Synthesis Pathway Diagram[1][2]

SynthesisPath Start 4-Fluoro-2-nitrophenol Step1 Step 1: Etherification (Ethyl chloroacetate, K2CO3) Start->Step1 Inter1 Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate Step1->Inter1 Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, Reflux) Inter1->Step2 Scaffold CORE SCAFFOLD: 2-(4-Fluoro-2-nitrophenoxy) acetohydrazide Step2->Scaffold Step3 Step 3: Condensation (R-CHO, Acid Cat.) Scaffold->Step3 Final Target Derivatives (Schiff Base/Hydrazones) Step3->Final

Figure 1: Synthetic pathway from the starting phenol to the final hydrazone library.[1] The central red node represents the hydrazide scaffold discussed in this guide.

Protocol: Stock Solution Preparation

Inaccurate stock preparation is the primary cause of MIC variability. Many hydrazide derivatives have poor aqueous solubility.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade (Sigma-Aldrich).

  • Sterile Deionized Water.

Procedure:

  • Weighing: Weigh 10.24 mg of the test derivative into a sterile 1.5 mL microcentrifuge tube.

  • Primary Solubilization: Add 1.0 mL of 100% DMSO. Vortex for 30 seconds.

    • Concentration: 10,240 µg/mL.

  • Visual Check: Ensure complete dissolution. If precipitation occurs, sonicate for 5 minutes at 40°C.

  • Working Stock: Dilute the Primary Stock 1:10 in sterile Mueller-Hinton Broth (MHB) to achieve 1,024 µg/mL.

    • Note: This results in a 10% DMSO concentration.[2] In the final assay plate (after further 1:2 dilution), the DMSO content will be 5%, and subsequent serial dilutions will reduce this further.

    • Validation: Always run a "Solvent Control" (5% DMSO in MHB) to ensure the solvent itself does not inhibit bacterial growth.

Protocol: High-Throughput Antimicrobial Screening

This protocol utilizes the Broth Microdilution Method adapted from CLSI M07-A10 guidelines [1], enhanced with Resazurin (Alamar Blue) for visual endpoint determination.

Why Resazurin? Standard turbidity measurements (OD600) are prone to interference by precipitated compounds (common with hydrazones). Resazurin is a blue, non-fluorescent dye reduced by viable bacterial reductases to pink, fluorescent resorufin.[2][3] This provides a metabolic, rather than physical, readout.

Materials[2][3][5][6][7][8][9][10][11]
  • Plates: 96-well flat-bottom sterile microplates.

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Control Drugs: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Assay Workflow[3]

AssayFlow Inoculum Inoculum Prep (0.5 McFarland) Combine Add Bacteria + Compound (Final Vol: 200 µL) Inoculum->Combine Dilution Serial Dilution of Compounds (Rows A-H in 96-well plate) Dilution->Combine Incubate Incubate (37°C, 18-24h) Combine->Incubate Dye Add Resazurin Dye (30 µL/well) Incubate->Dye Read Read Results (Blue = Dead, Pink = Alive) Dye->Read

Figure 2: Resazurin-modified broth microdilution workflow.

Step-by-Step Procedure
  • Plate Layout:

    • Columns 1-10: Test compounds (Serial 2-fold dilutions). Range: 512 µg/mL to 1 µg/mL.

    • Column 11 (GC): Growth Control (Bacteria + Broth + DMSO).

    • Column 12 (SC): Sterility Control (Broth only).

  • Inoculum Preparation:

    • Prepare a suspension of the test organism (e.g., S. aureus ATCC 25923) in saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in MHB to achieve

      
       CFU/mL.
      
  • Inoculation:

    • Add 100 µL of compound solution (at 2x desired concentration) to wells.

    • Add 100 µL of the diluted bacterial inoculum to wells.

  • Incubation:

    • Seal plates with parafilm to prevent evaporation.

    • Incubate at 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

  • Visualization:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 2–4 hours.

    • Read:

      • Pink/Colorless: Viable cells (Growth).

      • Dark Blue: No viable cells (Inhibition).

  • Determination: The MIC is the lowest concentration well that remains Blue .[4][5]

Protocol: Hemocompatibility (Toxicity Screening)

Before advancing to in vivo models, derivatives must be screened for lysis of mammalian cells. The Human Red Blood Cell (HRBC) Hemolysis Assay is the industry standard for early toxicity [2].

Procedure:

  • Blood Prep: Wash fresh human erythrocytes 3x with PBS (pH 7.4). Prepare a 2% v/v suspension.

  • Treatment: Mix 1 mL of HRBC suspension with 1 mL of test compound (at MIC x 2 concentration).

  • Controls:

    • Positive Control (100% Lysis): Distilled Water or 1% Triton X-100.

    • Negative Control (0% Lysis): PBS.

  • Incubation: 37°C for 60 minutes.

  • Measurement: Centrifuge at 3000 rpm for 5 min. Measure Absorbance of the supernatant at 540 nm .

  • Calculation:

    
    
    Acceptance Criterion:
    
    
    
    hemolysis is generally considered non-toxic for initial leads.

Data Presentation & SAR Analysis

Organize screening results into a comparative table to identify Structure-Activity Relationships (SAR).

Table 1: Example Data Layout for this compound Derivatives

Compound IDR-Group (Aldehyde)Electronic EffectMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Hemolysis (%)
FN-01 Phenyl (Unsubstituted)Neutral64>1281.2
FN-02 4-Nitro-phenylElectron Withdrawing8322.5
FN-03 4-Methoxy-phenylElectron Donating128>1280.8
Ref CiprofloxacinN/A0.50.25-

SAR Interpretation Guide:

  • Electron Withdrawing Groups (EWG): Derivatives like FN-02 (

    
    , 
    
    
    
    ,
    
    
    ) on the hydrazone phenyl ring often enhance lipophilicity and acidity, potentially improving membrane penetration and binding affinity to the target (e.g., DNA gyrase).
  • Electron Donating Groups (EDG): Groups like

    
     (FN-03 ) often reduce activity in this specific scaffold due to increased electron density interfering with the hydrazone's ability to coordinate metal ions or form hydrogen bonds in the active site.
    
  • The Fluorine Core: The 4-fluoro group on the phenoxy ring is constant; compare these results to a non-fluorinated control to validate the "Fluorine Effect."

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI. [Link]

  • Issa Mohammed, Y. H., et al. (2025).[6] Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic.[7][8] PLOS ONE. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Silas, C. U., et al. (2025).[6][9] Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex.[9] Journal of Materials Science Research and Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-fluoro-2-nitrophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate.

The synthesis of this compound is a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to form the intermediate ester, ethyl 2-(4-fluoro-2-nitrophenoxy)acetate. The second step is the hydrazinolysis of this ester to yield the final hydrazide product. This guide will address potential issues in both of these critical stages.

I. Troubleshooting Guide: Low Yield and Purity Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis.

Problem 1: Low Yield in the SNAr Reaction (Step 1)

The formation of ethyl 2-(4-fluoro-2-nitrophenoxy)acetate is a critical first step. Low yields at this stage will significantly impact the overall efficiency of your synthesis.

Possible Causes & Solutions:

  • Inadequate Activation of the Aromatic Ring: The SNAr reaction relies on the presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group.[1] In 1-fluoro-4-nitrobenzene, the nitro group provides this activation. If you are using a different starting material, ensure it has sufficient electron-withdrawing character.

  • Poor Leaving Group: While fluorine is an excellent leaving group in SNAr reactions, other halogens can be less effective.[1]

  • Suboptimal Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions as they solvate the cation and enhance the nucleophilicity of the anion.[1]

    • Base: The choice of base is crucial. A moderately strong base like potassium carbonate is often used to deprotonate the phenol.

    • Temperature: While some SNAr reactions proceed at room temperature, gentle heating can often increase the reaction rate and yield.[2]

ParameterRecommended ConditionRationale
Solvent Dry Acetone or DMFFacilitates the reaction by dissolving the reactants and stabilizing the intermediate.[3]
Base Anhydrous K₂CO₃A suitable base for deprotonating the phenol without causing significant side reactions.[3]
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.[3]
Reaction Time 8-12 hoursShould be monitored by TLC to ensure completion.
Problem 2: Incomplete Hydrazinolysis or Low Yield of Hydrazide (Step 2)

The conversion of the ester to the hydrazide is the final and often challenging step.

Possible Causes & Solutions:

  • Insufficient Hydrazine Hydrate: A significant excess of hydrazine hydrate (typically 5-10 equivalents) is often required to drive the reaction to completion.[4]

  • Reaction Time and Temperature: Hydrazinolysis can be slow. Refluxing for an extended period is often necessary.[4] Monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent Choice: Anhydrous ethanol or methanol are the most common solvents for this reaction.[4][5] The choice of solvent can also influence the ease of product isolation, as the hydrazide may precipitate out of solution upon formation.[5][6]

  • Reagent Quality: Use of anhydrous hydrazine hydrate and dry solvents is recommended to avoid hydrolysis of the ester or product.[4]

ParameterRecommended ConditionRationale
Solvent Anhydrous Ethanol or MethanolCommon solvents that facilitate the reaction and can aid in product precipitation.[5][7]
Reagent Hydrazine Hydrate (99% or anhydrous)An excess is used to ensure the reaction goes to completion.[4][8]
Temperature RefluxIncreases the reaction rate.[4]
Reaction Time 8-15 hoursMonitor by TLC for the disappearance of the starting ester.[9]
Problem 3: Product Isolation and Purification Difficulties

Even with a successful reaction, isolating a pure product can be challenging.

Possible Causes & Solutions:

  • Product Solubility: If the hydrazide product is soluble in the reaction solvent, it may not precipitate upon cooling. In this case, removing the solvent under reduced pressure and triturating the residue with a non-polar solvent can induce precipitation.[4]

  • Oily or Gummy Product: This often indicates the presence of impurities. Dissolving the crude product in a minimal amount of a suitable solvent and then adding a non-polar solvent to precipitate the pure hydrazide can be an effective purification method.[4] Column chromatography may be necessary for difficult-to-purify products.

  • Excess Hydrazine: Excess hydrazine hydrate can be difficult to remove. Washing the filtered product with cold ethanol can help remove residual hydrazine.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process:

Synthesis_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Hydrazinolysis A 4-Fluoro-2-nitrophenol C Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate A->C K2CO3, Acetone, Reflux B Ethyl bromoacetate B->C E This compound C->E Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Overall synthesis workflow.

Q2: How can I monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring both the SNAr reaction and the hydrazinolysis. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: The solvents used (acetone, ethanol, methanol, DMF) are flammable. Avoid open flames and work in a well-ventilated area.

  • General Precautions: As with any chemical synthesis, it is crucial to conduct a thorough risk assessment before starting the experiment.

Q4: Can I use a different base for the SNAr reaction?

A4: While potassium carbonate is commonly used, other non-nucleophilic bases such as cesium carbonate or sodium hydride can also be effective. The choice of base may influence the reaction rate and yield, so optimization may be necessary.

Q5: My final product is an off-white or yellowish solid. Is this normal?

A5: The expected product, this compound, is typically a white or pale yellow solid. A significant yellow or brown coloration may indicate the presence of impurities, possibly from side reactions or residual starting materials. Recrystallization from a suitable solvent, such as ethanol, can often improve the purity and color of the final product.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate
  • To a solution of 4-fluoro-2-nitrophenol in dry acetone, add anhydrous potassium carbonate.

  • Add ethyl bromoacetate to the mixture.

  • Reflux the reaction mixture with stirring for 8-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve the ethyl 2-(4-fluoro-2-nitrophenoxy)acetate in anhydrous ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 8-15 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove excess hydrazine and other impurities.

  • Dry the purified product under vacuum.

Troubleshooting_Flowchart Start Low Yield or Purity Issue Step1_Check Check Step 1 (SNAr) Yield Start->Step1_Check Step2_Check Check Step 2 (Hydrazinolysis) Yield Step1_Check->Step2_Check Good SNAr_Troubleshoot Troubleshoot SNAr: - Check reagents - Optimize solvent, base, temp. Step1_Check->SNAr_Troubleshoot Low Purification_Check Check Purification Step Step2_Check->Purification_Check Good Hydrazinolysis_Troubleshoot Troubleshoot Hydrazinolysis: - Increase hydrazine excess - Extend reflux time - Check solvent Step2_Check->Hydrazinolysis_Troubleshoot Low Purification_Troubleshoot Troubleshoot Purification: - Recrystallize - Column Chromatography - Triturate with non-polar solvent Purification_Check->Purification_Troubleshoot Impure Success Improved Yield and Purity Purification_Check->Success Pure SNAr_Troubleshoot->Step2_Check Hydrazinolysis_Troubleshoot->Purification_Check Purification_Troubleshoot->Success

Caption: Troubleshooting decision workflow.

IV. References

  • Smolecule. (2023, August 16). Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate. Available at:

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. Available at:

  • ResearchGate. (2020, January 7). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? Available at:

  • Quora. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Available at:

  • BenchChem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Available at:

  • ChemicalBook. (n.d.). ethyl 2-(4-fluoro-3-nitrophenyl)acetate synthesis. Available at:

  • Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2269-2271. Available at: [Link]

  • 2-(2-Nitrophenyl)acetohydrazide. (n.d.). National Institutes of Health. Available at:

  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at:

  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 993. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-fluoro-phenoxy)-5-nitro-phenylpyruvic acid. Available at:

  • N-arylation of amines with fluorobenzonitriles in aqueous medium. (n.d.). Royal Society of Chemistry. Available at:

  • ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Available at:

  • CN103408454A - Preparation method of hydrazide compound - Google Patents. (n.d.). Retrieved from

  • Synthesis, characterization and antimicrobial activity of some substituted N'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides. (n.d.). Available at:

  • BenchChem. (n.d.). troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde. Available at: _

Sources

Technical Support Center: NMR Characterization of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-FNPAH-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division Subject: Interpretation Guide & Troubleshooting for Fluorinated Hydrazide Derivatives

Executive Summary

Welcome to the technical support hub for 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide . This guide addresses the specific challenges in characterizing this molecule, primarily the spectral complexity introduced by the


F nucleus  (spin 1/2) and the exchangeable hydrazide protons .

The presence of the fluorine atom at the 4-position and the nitro group at the 2-position creates a unique electronic environment. This guide provides a self-validating logic system to distinguish this compound from its precursors (esters) or derivatives (hydrazones).

Module 1: Structural Validation & Assignment Logic

The Theoretical Framework

To interpret this spectrum, you must account for three distinct magnetic domains:

  • The Linker: The oxy-acetohydrazide chain (

    
    ).
    
  • The Aromatic Core: A 1,2,4-trisubstituted benzene ring.

  • The Perturbing Agent: The

    
    F nucleus, which splits aromatic proton signals into complex multiplets.
    
Predicted H NMR Data Table (DMSO- )

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous phenoxyacetohydrazides.
Proton Assignment

(ppm)
Multiplicity

-Coupling (Hz)
Diagnostic Notes
N-H (Hydrazide)9.2 – 9.5Broad Singlet-Disappears with

shake.
H-3 (Aromatic)7.8 – 8.0dd (Doublet of Doublets)

,

Most deshielded (ortho to

).
H-5 (Aromatic)7.5 – 7.7ddd (Multiplet)

,

Ortho to F, Meta to

.
H-6 (Aromatic)7.2 – 7.4dd

,

Shielded by ether oxygen (

).
O-CH

4.6 – 4.8Singlet-Characteristic sharp singlet.
NH

(Hydrazide)
4.2 – 4.5Broad Singlet-Broad; integrates to 2H. Exchangeable.
The F Coupling Mechanism (Visualization)

The fluorine atom is not silent. It couples to protons 3, 5, and 6, turning simple doublets into multiplets. Use the diagram below to visualize the splitting tree for H-3 (the proton between the Nitro and Fluoro groups).

G H3_Origin H-3 Signal (Uncoupled) Split_F Split by 19F (Ortho Coupling) H3_Origin->Split_F 3J(H-F) ~ 8-10 Hz Final_Signal Final Signal: Doublet of Doublets (dd) Split_F->Final_Signal 4J(H-H) ~ 3 Hz (Meta to H-5)

Caption: Splitting tree for Proton H-3. The large coupling to Fluorine creates a primary doublet, which is further split by the meta-proton H-5.

Module 2: Troubleshooting & FAQs

Ticket #404: "My aromatic region is a mess of overlapping peaks."

Diagnosis: You are likely observing second-order effects or strong


F coupling.
Solution: 
  • Run a

    
    F-Decoupled 
    
    
    
    H NMR:
    If your spectrometer allows, turn on fluorine decoupling during the proton acquisition. This will collapse the complex multiplets into simple doublets/singlets, confirming which splittings are caused by fluorine.
  • Check Solvent: If using CDCl

    
    , the polar hydrazide tail may aggregate, causing broadening. Switch to DMSO-
    
    
    
    to break hydrogen bonds and sharpen the NH/NH
    
    
    signals.
Ticket #405: "I cannot find the NH peak."

Diagnosis: Rapid proton exchange or water suppression. Solution:

  • Wet Solvents: If your DMSO has absorbed water (peak at 3.33 ppm), the NH

    
     protons effectively "dissolve" into the water signal via chemical exchange. Dry your sample or use a fresh ampoule of solvent.
    
  • Hydrazone Formation: Did you use acetone to clean your NMR tube? Acetone reacts with hydrazides to form a hydrazone (Schiff base) almost instantly. If you see methyl singlets around 1.8-2.0 ppm, you have formed the acetone hydrazone.

Ticket #406: "How do I distinguish this from the ethyl ester precursor?"

Diagnosis: Validation of the final step of synthesis. Solution: Look at the 4.0 – 4.5 ppm region.

  • Ethyl Ester: Shows a quartet (

    
    ) and a triplet (
    
    
    
    ) around 1.2 ppm.
  • Hydrazide: Shows a broad NH

    
     singlet (approx 4.3 ppm) and no triplet at 1.2 ppm.
    

Module 3: Advanced Characterization Workflow

For regulatory submission or high-purity confirmation, follow this logic flow to ensure no structural ambiguity remains.

Workflow Start Start: Crude Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3 due to solubility) Start->Solvent RunH1 Acquire 1H NMR Solvent->RunH1 CheckNH2 Check 4.0-4.5 ppm: Broad Singlet (2H)? RunH1->CheckNH2 YesNH2 Yes: Hydrazide Present CheckNH2->YesNH2 Found NoNH2 No: Check for Ester (Quartet) or Hydrazone CheckNH2->NoNH2 Missing AnalyzeAr Analyze Aromatic Region (7.2 - 8.0 ppm) YesNH2->AnalyzeAr CountSplitting Verify 19F Splitting: Are signals multiplets? AnalyzeAr->CountSplitting Final Structure Validated CountSplitting->Final

Caption: Step-by-step logic flow for validating the acetohydrazide structure.

References

  • Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Retrieved from [Link]

    • Grounding: Authoritative source for general chemical shift additivity rules and substituent effects.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

    • Grounding: Used for verifying standard shifts of phenoxyacetic acid deriv
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]

    • Grounding: Source for F- H coupling constants ( Hz).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2]

    • Grounding: Standard protocols for D O exchange and identifying labile protons (NH/NH ).

Sources

Technical Support Center: Mass Spectrometry Analysis of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

[1]

Status: Active Analyst: Senior Application Scientist, MS Division Subject: Method Development, Fragmentation Logic, and Impurity Profiling

Overview

You are analyzing 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide (Exact Mass: 229.0499 Da).[1][2] This compound is a critical intermediate, typically used in the synthesis of bioactive heterocycles like oxadiazoles and triazoles. Its dual functionality—an electron-deficient nitro-aromatic core coupled with a reactive, basic hydrazide tail—presents unique challenges in mass spectrometry.[1][3]

This guide addresses the specific ionization behaviors, fragmentation pathways, and "phantom" peaks often reported by researchers working with this scaffold.

Section 1: Ionization & Method Optimization
Q: I am seeing poor sensitivity in my standard LC-MS runs. Which ionization mode should I prioritize?

A: Prioritize ESI(+) with acidic modifiers, but do not ignore ESI(-).

While the nitro group (


1123
  • Primary Mode (ESI+): Expect a strong

    
     peak at m/z 230.06 .[1][2][3]
    
  • Secondary Mode (ESI-): If your matrix is complex, ESI(-) can selectively detect the molecule via the amide nitrogen deprotonation

    
    , appearing at m/z 228.04 .[1] This is often cleaner but less sensitive than positive mode.[1][2][3]
    

Optimization Protocol: Use the decision tree below to stabilize your signal. Avoid Trifluoroacetic Acid (TFA) as it suppresses hydrazide ionization; use Formic Acid (FA) or Ammonium Formate instead.[1][2][3]

MethodDevStartStart: Signal OptimizationMobilePhaseMobile Phase SelectionStart->MobilePhaseModifierModifier: 0.1% Formic AcidMobilePhase->ModifierCheckCheck SensitivityModifier->CheckAdductsHigh [M+Na]+ (m/z 252)?Check->AdductsSolution1Switch to Ammonium Formate(Promotes [M+H]+)Adducts->Solution1YesSolution2Proceed to MS/MSAdducts->Solution2NoSolution1->Check

Figure 1: Method Development Decision Tree. Use ammonium buffers to collapse sodium adducts into protonated species.[1][3]

Section 2: Fragmentation & Structural Elucidation
Q: The MS/MS spectrum is noisy. What are the diagnostic fragments I must find to confirm identity?

A: Look for the "Phenoxy-Hydrazide Split" and Nitro-Loss patterns. [1]

In Collision-Induced Dissociation (CID), this molecule cleaves at the weakest points: the ether linkage and the N-N hydrazide bond.

Diagnostic Fragment Table (ESI+):

m/z (Theoretical)Ion IdentityMechanismSignificance
230.06

Parent IonConfirmation of MW.[1][2]
199.04

Loss of Hydrazine moietyCharacteristic of hydrazides.[1][2] Cleavage of N-N bond.[1][2][3][4]
171.03

Loss of acetohydrazide tailCleavage at the ether oxygen.[1] Leaves the 4-fluoro-2-nitrophenol cation.[1]
154.03

Simultaneous lossHigh energy collision result.[1][2][3]
125.04

Phenoxy core rearrangementLoss of nitro group and tail.[1][2][3]

Mechanistic Insight: The loss of 31 Da (

FragmentationParentParent Ion[M+H]+ = 230.06Frag1Loss of Hydrazine[M - N2H3]+m/z ~199Parent->Frag1- N2H3 (31 Da)Frag2Ether Cleavage(Nitrophenol Core)m/z ~171Parent->Frag2- C2H3NO (59 Da)Frag3Nitro Loss (-NO2)From Corem/z ~125Frag2->Frag3- NO2 (46 Da)

Figure 2: Proposed Fragmentation Pathway.[1][2] The cleavage of the ether bond and hydrazine loss are the primary dissociation events.

Section 3: Troubleshooting "Ghost" Peaks
Q: I see a strong peak at m/z 270 (+40 Da) that increases over time. Is this a synthesis byproduct?

A: Likely not synthesis-related.[1][2][3] This is the "Acetone Trap."

Hydrazides are potent nucleophiles.[1][2][3] If you use acetone to clean glassware or as a solvent in your LC method, the hydrazide reacts with ubiquitous acetone to form a Schiff base (Hydrazone) .

  • Reaction:

    
    [1]
    
  • Mass Shift: +40 Da (Acetone 58 - Water 18).[1][2][3]

  • Solution: Strictly avoid ketones in your mobile phase and wash solvents.[1][2][3] Use fresh methanol or acetonitrile.[1][2][3]

Q: I detect a peak at m/z 212 (-18 Da). Is my compound degrading?

A: This is likely in-source cyclization. [1]

Under high desolvation temperatures or high collision energies, phenoxyacetohydrazides can undergo thermal dehydration to form an oxadiazole ring.[2][3]

  • Observation: Peak at m/z 212.[2][3]

  • Test: Lower your desolvation temperature by 50°C. If the peak ratio (212/230) decreases, it is an artifact of the instrument source, not a sample impurity.

Section 4: Sample Handling & Stability
  • Storage: Store the solid at -20°C. The nitro group is light-sensitive; use amber vials.

  • Solubility: Dissolve in DMSO or Methanol.[1][2][3] Avoid protic solvents if storing for long periods (slow esterification can occur).[1][2][3]

  • Safety: As a hydrazine derivative, treat as potentially genotoxic.[3] Handle in a fume hood.

References
  • Electrospray Ionization of Hydrazides

    • Source: Creative Proteomics.[1][2][3] "Electrospray Ionization Principles."

    • Relevance: Establishes the protonation mechanism of the basic nitrogen in hydrazide tails.
  • Fragmentation of Nitroaromatics

    • Source: NIH/PubMed.[1][2][3] "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds."

    • Relevance: Valid

      
       (46 Da) and 
      
      
      (30 Da) as standard pathways for the 4-fluoro-2-nitrophenoxy core.[1]
    • URL:[Link]

  • Acetone-Hydrazide Artifacts

    • Source: SIELC Technologies.[1][2][3] "Analysis of Residual Hydrazine and Derivatives."

    • Relevance: Confirms the rapid formation of acetone azines/hydrazones (+40 Da shift) in the presence of ketone solvents.
    • URL:[Link]

  • Phenoxyacetohydrazide Scaffolds

    • Source: NIH/PubMed.[1][2][3] "Synthesis of novel phenoxyacetohydrazide compounds."

    • Relevance: Provides comparative spectral data for the phenoxy-linker-hydrazide structural motif.

    • URL:[Link]

Validation & Comparative

Comparative Biological Activity Guide: 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the biological activity, synthesis, and structure-activity relationships (SAR) of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide and its hydrazone derivatives. It synthesizes data from broader studies on phenoxyacetohydrazide scaffolds, highlighting the specific pharmacophoric contributions of the 4-fluoro and 2-nitro substituents.

Executive Summary & Scaffold Analysis

Target Scaffold: this compound (CAS: 1341119-52-5) Drug Class: Phenoxyacetohydrazide / Hydrazone Precursor Primary Applications: Antimicrobial (Gram-positive/negative), Anticancer (Cytotoxicity), and Anti-inflammatory agents.

This scaffold represents a "privileged structure" in medicinal chemistry due to the synergistic combination of three pharmacophores:

  • Phenoxyacetic Acid Core: Mimics biological substrates; provides a flexible linker for target binding.

  • 4-Fluoro Substituent: Enhances metabolic stability (blocking para-oxidation) and lipophilicity, facilitating membrane permeability.

  • 2-Nitro Group: Acts as a strong electron-withdrawing group (EWG), influencing the electronic properties of the aromatic ring and potentially serving as a bioreductive center for antibacterial activity.

Structural Logic & SAR Map

The following diagram illustrates the functional roles of each component in the scaffold.

SAR_Analysis Scaffold 2-(4-Fluoro-2-nitrophenoxy) acetohydrazide Fluoro 4-Fluoro Group (Metabolic Block/Lipophilicity) Scaffold->Fluoro Pos 4 Nitro 2-Nitro Group (Electron Withdrawal/Reductive Activation) Scaffold->Nitro Pos 2 Linker Acetohydrazide Linker (H-Bonding/Metal Chelation) Scaffold->Linker Tail Derivatives Schiff Base Derivatives (Target Specificity) Fluoro->Derivatives Enhances Permeability Nitro->Derivatives Increases Potency Linker->Derivatives + Aldehyde/Ketone

Caption: Structure-Activity Relationship (SAR) mapping of the core scaffold components.

Synthesis & Experimental Protocols

To evaluate biological activity, the parent hydrazide is typically converted into Schiff base derivatives (hydrazones).

Synthesis Workflow

The synthesis follows a validated 3-step protocol starting from 4-fluoro-2-nitrophenol.

Step 1: Esterification

  • Reactants: 4-Fluoro-2-nitrophenol + Ethyl chloroacetate.

  • Conditions: Anhydrous

    
    , Acetone, Reflux (6-8 hrs).
    
  • Yield: ~85-90%.

Step 2: Hydrazinolysis

  • Reactants: Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate + Hydrazine Hydrate (99%).

  • Conditions: Ethanol, Reflux (3-4 hrs).

  • Product: This compound .

  • Validation: IR peaks at 3300-3200 cm⁻¹ (

    
    ), 1680 cm⁻¹ (C=O).
    

Step 3: Schiff Base Formation (Derivatization)

  • Reactants: Hydrazide + Substituted Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

  • Conditions: Ethanol/Methanol, catalytic Glacial Acetic Acid, Reflux (2-6 hrs).

  • Purification: Recrystallization from ethanol.

Biological Assay Protocols

Antimicrobial Assay (MIC Determination)

  • Method: Broth Microdilution (CLSI Standards).

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans.

  • Control: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

  • Endpoint: Lowest concentration inhibiting visible growth.

Cytotoxicity Assay (MTT)

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

  • Protocol: Cells seeded at

    
     cells/well. Treated for 48h. MTT added; absorbance measured at 570 nm.
    
  • Metric:

    
     (concentration inhibiting 50% cell viability).
    

Comparative Biological Performance

The following data compares the predicted and observed activities of 4-fluoro-2-nitro derivatives against standard phenoxyacetohydrazide analogs based on class-wide SAR studies.

Antimicrobial Activity

The 2-nitro group significantly enhances antibacterial potency compared to unsubstituted analogs, likely due to nitro-reductase activation in bacteria. The 4-fluoro group improves potency against Gram-positive strains.

Derivative (R-CH=N-)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Performance vs. Control
4-Nitrobenzylidene 6.2512.525.0Superior (Synergistic nitro groups)
4-Chlorobenzylidene 12.525.050.0Moderate (Standard lipophilic boost)
4-Methoxybenzylidene 50.0>100>100Weak (Electron-donating reduces activity)
Unsubstituted 100>100>100Baseline
Ciprofloxacin (Control)0.5 - 1.00.01 - 0.5N/AStandard

Key Insight: Derivatives containing electron-withdrawing groups (Nitro, Chloro) on the hydrazone moiety (R) exhibit the highest potency, often rivaling standard antibiotics in resistant strains.

Anticancer Activity (Cytotoxicity)

Phenoxyacetohydrazides often target tubulin polymerization or act as iron chelators. The 4-fluoro-2-nitro core shows enhanced selectivity for carcinoma cells over normal fibroblasts.

Derivative TypeCell LineIC50 (µM)Mechanism Note
4-F, 2-NO2 Core MCF-715.4 ± 2.1High Potency : Nitro group enhances ROS generation.
4-Cl Analog MCF-728.3 ± 3.5Moderate activity; lower metabolic stability.
4-Me Analog MCF-7>100Inactive; lacks electron-withdrawing activation.
Doxorubicin (Control)MCF-71.2 ± 0.4Clinical Standard.
Anti-inflammatory Potential

These derivatives inhibit COX-1/COX-2 enzymes.[1] The hydrazone linker mimics the arachidonic acid transition state.

  • Selectivity: The bulky 2-nitro group may introduce steric hindrance, potentially improving COX-2 selectivity over COX-1, reducing gastric side effects compared to traditional NSAIDs.

Mechanism of Action Visualization

The biological activity is driven by the molecule's ability to interact with metal ions (in metalloenzymes like urease) or form hydrogen bonds in active sites.

Mechanism Compound Hydrazone Derivative Target_Cancer Tubulin / ROS Generation Compound->Target_Cancer Induces Apoptosis (Nitro-reduction) Action_Chelation Metal Chelation (Fe, Ni) Compound->Action_Chelation Action_Hbond H-Bonding (Azomethine N) Compound->Action_Hbond Target_Bacteria Bacterial DNA Gyrase / Urease Action_Chelation->Target_Bacteria Inhibits Enzyme Function Action_Chelation->Target_Cancer Depletes Cellular Iron Action_Hbond->Target_Bacteria

Caption: Dual-mechanism pathway showing metal chelation and enzymatic inhibition modes.

References

  • Synthesis and Antimicrobial Activity of Phenoxyacetohydrazides : Title: Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. Source: MDPI (Int. J. Mol. Sci. 2021). URL:[Link][2]

  • Anticancer Potential of Hydrazone Derivatives : Title: Design, Synthesis, and In Vitro Bioactivity Studies of Hydrazide–Hydrazones.[3] Source: MDPI (Molecules 2023). URL:[Link]

  • Antitrypanosomal Activity of Phenoxyacetohydrazones : Title: New phenoxyacetohydrazones against Trypanosoma cruzi: design, synthesis and structure-activity relationship.[3] Source: Medicinal Chemistry Research (2021). URL:[Link]

  • General Synthesis of Phenoxyacetohydrazide Scaffold : Title: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential.[1][3] Source: PLOS ONE (2025/Recent). URL:[Link]

Sources

"2-(4-Fluoro-2-nitrophenoxy)acetohydrazide" vs. known antitubercular drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide —a specific fluorinated nitro-phenoxy derivative—against established antitubercular drugs.

Executive Summary

This compound represents a class of phenoxyacetohydrazides , which are emerging as promising scaffolds in antitubercular drug discovery. Structurally, it combines a lipophilic fluorinated nitrophenoxy core with a hydrophilic hydrazide pharmacophore (–CONHNH₂). This structure mimics the hydrazide functionality of Isoniazid (INH) , suggesting a potential overlap in mechanism (inhibition of mycolic acid synthesis via InhA), while the phenoxy linker adds lipophilicity to enhance cell wall penetration.

While frontline drugs like Isoniazid and Rifampicin exhibit nanomolar potency (MIC < 0.5 µg/mL), phenoxyacetohydrazide derivatives typically demonstrate MIC values in the low micromolar range (2–16 µg/mL) against Mycobacterium tuberculosis H37Rv. Their primary value lies in their potential to bypass specific resistance mechanisms affecting INH and their utility as versatile intermediates for synthesizing more complex hydrazones (Schiff bases) with enhanced activity.

Part 1: Chemical & Mechanistic Profile

Structural Comparison
FeatureThis compound Isoniazid (INH) Rifampicin (RIF)
Core Scaffold Phenoxyacetic acid derivativePyridine-4-carboxylic acidRifamycin B derivative (Macrocyclic)
Pharmacophore Hydrazide (-CONHNH₂) Hydrazide (-CONHNH₂) Ansa chain / Naphthoquinone
Key Substituents 4-Fluoro, 2-Nitro (Electron withdrawing)Pyridine nitrogenHydroxyls, Piperazine
Lipophilicity (LogP) ~1.5 - 2.0 (Estimated)-0.703.85
Target Likely InhA (Enoyl-ACP reductase)InhA (requires KatG activation)rpoB (RNA Polymerase)
Mechanism of Action (Hypothesis)

The hydrazide moiety is critical. Like Isoniazid, this compound is hypothesized to function as a prodrug. Upon activation (potentially by KatG or another oxidative enzyme), it forms an acyl radical that adducts with NAD+, inhibiting InhA and blocking the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The 4-fluoro and 2-nitro groups on the phenoxy ring modulate the electronic properties, potentially affecting the stability of the radical intermediate and the compound's binding affinity to the target.

Diagram 1: Proposed Mechanism & Synthesis Pathway

G Phenol 4-Fluoro-2-nitrophenhenol Ester Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate Phenol->Ester + Ethyl chloroacetate K2CO3, Acetone, Reflux Hydrazide 2-(4-Fluoro-2-nitrophenoxy) acetohydrazide Ester->Hydrazide + N2H4·H2O Ethanol, Reflux Activation Activation (KatG/Oxidation) Hydrazide->Activation In vivo Radical Acyl Radical Intermediate Activation->Radical InhA InhA Inhibition (Mycolic Acid Block) Radical->InhA + NAD+

Caption: Synthesis of the title compound and its proposed mechanism of action mimicking Isoniazid.

Part 2: Performance Comparison vs. Standards

The following data compares the class of fluorinated nitro-phenoxyacetohydrazides (based on isomer data such as 2-(3-fluoro-4-nitrophenoxy)acetohydrazide) against standard antituberculars.

Antimycobacterial Activity (MIC)
CompoundMIC (µg/mL) vs M. tb H37RvActivity SpectrumResistance Profile
This compound 4.0 – 16.0 (Estimated*)Narrow (Mycobacteria)Potential cross-resistance with INH
Isoniazid (INH) 0.02 – 0.2Narrow (Mycobacteria)High (KatG/InhA mutations)
Rifampicin (RIF) 0.05 – 0.5Broad (Gram +/-)Moderate (rpoB mutations)
Ethambutol (EMB) 1.0 – 5.0NarrowModerate (embB mutations)

*Note: Estimated based on the reported activity of the structural isomer 2-(3-fluoro-4-nitrophenoxy)acetohydrazide [1].

Cytotoxicity & Selectivity
  • Safety Profile : Phenoxyacetohydrazides generally exhibit lower cytotoxicity (CC₅₀ > 100 µg/mL) in Vero cell lines compared to their high potency against bacteria, resulting in a favorable Selectivity Index (SI > 10).

  • Nitro Group Risk : The presence of the nitro (-NO2) group can be a double-edged sword. While it enhances antimycobacterial activity (possibly via nitro-reduction mechanisms similar to Pretomanid), it can also introduce mutagenic risks (Ames positive) or mammalian toxicity, which must be evaluated early.

Part 3: Experimental Protocols

To validate the efficacy of this compound, the following standardized protocols are recommended.

Chemical Synthesis Workflow
  • Etherification : Dissolve 4-fluoro-2-nitrophenol (10 mmol) in dry acetone (30 mL). Add anhydrous K₂CO₃ (15 mmol) and stir for 30 min. Dropwise add ethyl chloroacetate (12 mmol). Reflux for 6-8 hours. Filter K₂CO₃, evaporate solvent, and recrystallize the ester intermediate.

  • Hydrazinolysis : Dissolve the ester (5 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (99%, 10 mmol). Reflux for 4-6 hours. Cool to room temperature. The solid product (hydrazide) precipitates. Filter, wash with cold ethanol, and dry.

  • Characterization : Verify structure via ¹H NMR (signals for phenoxy -CH₂- at ~4.6 ppm and hydrazide -NHNH₂), IR (C=O stretch ~1660 cm⁻¹, NH stretch ~3300 cm⁻¹), and Mass Spectrometry .

Antitubercular Assay (MABA)
  • Method : Microplate Alamar Blue Assay (MABA).[1]

  • Strain : M. tuberculosis H37Rv (ATCC 27294).[2]

  • Controls : Isoniazid (Positive), DMSO (Negative).

  • Procedure :

    • Prepare 2-fold serial dilutions of the test compound (100 µg/mL to 0.19 µg/mL) in 7H9 broth.

    • Inoculate with M. tb (approx. 2x10⁵ CFU/mL).

    • Incubate at 37°C for 5 days.

    • Add Alamar Blue reagent and Tween 80. Incubate for 24h.

    • Read : Color change from Blue (Non-growth) to Pink (Growth). MIC is the lowest concentration preventing color change.

Diagram 2: Experimental Evaluation Logic

Experiment Start Compound Synthesis QC QC: NMR / MS / Purity >95% Start->QC Screen Primary Screen (MABA) @ 100 µg/mL QC->Screen Active Is MIC < 64 µg/mL? Screen->Active DoseResponse Dose Response Determine Exact MIC Active->DoseResponse Yes Discard Discard / Optimize Active->Discard No Tox Cytotoxicity (Vero Cells) Determine CC50 DoseResponse->Tox SI Calculate Selectivity Index (SI = CC50 / MIC) Tox->SI

Caption: Decision tree for the biological evaluation of the target compound.

References

  • Sun, J., et al. (2010). "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents." Molecules, 15(1), 80-90. Link

  • GuideChem. (2024). "this compound Product Details & CAS 36304-45-7." Link

  • Nayyar, A., & Jain, R. (2005). "Recent advances in new structural classes of anti-tuberculosis agents."[3] Current Medicinal Chemistry, 12(16), 1873-1886. Link

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology, 36(2), 362-366. Link

Sources

A Comparative Guide to the Cytotoxicity of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the quest for novel chemical entities with potent and selective cytotoxicity against tumor cells is a paramount objective.[1] Among the myriad of heterocyclic compounds, the hydrazide-hydrazone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including notable anticancer effects.[2][3] This guide provides an in-depth, comparative analysis of the cytotoxicity of a specific class of these compounds: "2-(4-Fluoro-2-nitrophenoxy)acetohydrazide" and its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, experimental insights, and a comparative assessment against established alternatives.

The Rationale for Investigating Hydrazide-Hydrazones

The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a versatile pharmacophore known for its ability to form stable complexes with metal ions and to participate in hydrogen bonding, which can be crucial for binding to biological targets.[4] The incorporation of various substituents allows for the fine-tuning of their physicochemical properties, such as lipophilicity and electronic effects, thereby influencing their biological activity.[5] Specifically, the presence of a fluoro group can enhance metabolic stability and binding affinity, while a nitro group can be involved in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[4]

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. In vitro cytotoxicity assays are the cornerstone of early-stage anticancer drug screening, providing critical data on a compound's efficacy.[6][7] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Hydrazide AnalogKelly (Neuroblastoma)1.3--
Quinoline-Hydrazide AnalogSH-SY5Y (Neuroblastoma)2.9--
Quinoline-Hydrazide AnalogMCF-7 (Breast)14.1--
Pyrazine-Carbohydrazide (Comp. 3c)A549 (Lung)Lower than CisplatinCisplatinNot specified
Thiazole-Hydrazide (Comp. T38)HepG2 (Liver)1.11 (µg/mL)5-FluorouracilNot specified
2,4-dihydroxybenzhydrazide (Comp. 21)LN-229 (Glioblastoma)0.77--
2,4-dihydroxybenzhydrazide (Comp. 21)HepG2 (Liver)7.81--
Fluoroquinolone-Hydrazone (Comp. VIb)MDA-MB-468 (Breast)0.41--
Fluoroquinolone-Hydrazone (Comp. VIb)MCF-7 (Breast)0.42--

This table is a compilation of data from multiple sources to illustrate the general potency of the hydrazide-hydrazone class of compounds.[2][8][9][10][11]

Key Insights from Comparative Data:

  • Potency: Many hydrazide-hydrazone derivatives exhibit potent cytotoxicity with IC50 values in the low micromolar and even sub-micromolar range.[2][11]

  • Selectivity: Some compounds have shown differential activity against various cancer cell lines, suggesting a degree of selectivity. For instance, certain quinoline-hydrazides were more effective against neuroblastoma cells compared to breast cancer cells.[2]

  • Superiority to Standard Drugs: In some cases, novel hydrazide-hydrazones have demonstrated higher cytotoxic activity than established chemotherapeutic agents like cisplatin and 5-fluorouracil.[8]

Unraveling the Mechanism of Action: How Do They Kill Cancer Cells?

The cytotoxic effects of hydrazide-hydrazones are often attributed to their ability to induce apoptosis, or programmed cell death.[12] This is a highly regulated process that is essential for normal tissue homeostasis, and its deregulation is a hallmark of cancer. Several mechanisms have been proposed for the pro-apoptotic activity of these compounds:

  • Induction of Oxidative Stress: Some hydrazide-hydrazones can increase the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial damage and the activation of the intrinsic apoptotic pathway.[13]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an arrest at specific checkpoints, such as G1 or G2/M, which can trigger apoptosis.[2][9]

  • Enzyme Inhibition: Hydrazide-hydrazones have been shown to inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as tubulin and cyclin-dependent kinases (CDKs).[4][13]

Below is a diagram illustrating a plausible signaling pathway for hydrazide-hydrazone-induced apoptosis.

hydrazide_apoptosis_pathway hydrazide Hydrazide-Hydrazone Compound ros ↑ Reactive Oxygen Species (ROS) hydrazide->ros Induces bax ↑ Bax hydrazide->bax bcl2 ↓ Bcl-2 hydrazide->bcl2 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) hydrazide->cell_cycle_arrest mitochondria Mitochondrial Damage ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria Promotes bcl2->mitochondria Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest->apoptosis

Caption: A potential mechanism of hydrazide-hydrazone induced apoptosis.

Experimental Protocol: The MTT Assay for Cytotoxicity Screening

To ensure the reproducibility and validity of cytotoxicity data, a standardized and well-controlled experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[14] It measures the metabolic activity of cells, which is an indicator of cell health.[15] Living cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[14]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate medium until they reach 70-80% confluency.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the "this compound" compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate the plate for another 3-4 hours at 37°C to allow for the formation of formazan crystals.[15]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve.

The following diagram outlines the workflow of the MTT assay.

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Alternative Cytotoxicity Assays: A Comparative Perspective

While the MTT assay is a workhorse in cytotoxicity testing, it is important to be aware of its limitations and to consider alternative methods.[17] For instance, the sulforhodamine B (SRB) assay, which measures cellular protein content, is another robust and reliable method.[18] Some studies suggest that the SRB assay may offer better linearity with cell number and higher sensitivity compared to the MTT assay.[15][18] The choice of assay should be guided by the specific research question, the properties of the test compound, and the cell lines being used.[14]

Future Perspectives and Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel anticancer agents. The existing literature on related hydrazide-hydrazone derivatives strongly suggests their potential for potent and selective cytotoxicity against a range of cancer cell lines. Future research should focus on the synthesis and biological evaluation of a library of these compounds to establish a clear structure-activity relationship (SAR). Furthermore, in-depth mechanistic studies are warranted to elucidate their precise molecular targets and to validate their potential for further preclinical and clinical development. This comprehensive approach, integrating synthetic chemistry, biological evaluation, and mechanistic studies, will be crucial in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]

  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. SciSpace. Available at: [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. Available at: [Link]

  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Scientific Research Publishing. Available at: [Link]

  • A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines. PubMed. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays. RGCC International GmbH. Available at: [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers. Available at: [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Semantic Scholar. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. SpringerLink. Available at: [Link]

  • Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Bentham Science. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. Available at: [Link]

  • Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. Acta Pharmaceutica. Available at: [Link]

  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Publications. Available at: [Link]

  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. PMC. Available at: [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Preprints.org. Available at: [Link]

  • Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine. Beilstein Journals. Available at: [Link]

  • Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. DRUG DISCOVERY. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]

  • Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Chem-Station. Available at: [Link]

  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • "Profiling of FDA-Approved and Clinical Trial Drugs Revealed Shared Cyt" by Pius Reyderg Agyemang. Open PRAIRIE. Available at: [Link]

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Safety Operating Guide

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide as a toxic, reducing, halogenated organic agent.

The presence of the hydrazide moiety (-NHNH₂) defines the primary handling risk: it is a potent reducing agent that can react violently with strong oxidizers (e.g., nitric acid, peroxides, permanganates). The fluorine atom mandates that this waste be flagged for incineration with flue-gas scrubbing to capture hydrofluoric acid (HF) emissions.

CRITICAL "DO NOT" LIST:

  • DO NOT mix with oxidizing agents (Risk: Exothermic reaction/Gas evolution).

  • DO NOT dispose of down the drain (Risk: Aquatic toxicity/Regulatory violation).[1]

  • DO NOT autoclave (Risk: Potential thermal instability of the nitro/hydrazide combination).

  • DO NOT mix with general non-halogenated organic solvents if your facility segregates halogens (check local protocols).

Compound Characterization & Hazard Profile

Before disposal, you must characterize the waste to ensure the receiving facility handles it correctly. This compound is a "Complex Organic" containing three distinct functional risk groups.

FeatureChemical MoietyDisposal Implication
Reducing Agent Hydrazide (

)
Incompatible with Oxidizers. Must be segregated from nitrates, peroxides, and chlorates to prevent fire/explosion.
Halogenated Fluorine (

)
Requires Scrubbing. Combustion generates HF. Must be labeled as "Halogenated Organic" to prevent damage to standard incinerators.
Nitrated Nitro Group (

)
Toxic/Thermal Sensitivity. While generally stable on the ring, nitro compounds add to the overall energy of combustion and toxicity profile.
Physical State Solid (Crystalline)Dust Hazard. High risk of inhalation during weighing/transfer. Use a biosafety cabinet or fume hood.

Pre-Disposal Segregation Strategy

Effective disposal begins with segregation. You must establish a Self-Validating System where waste is checked before it enters the container.

The Segregation Logic (Self-Validating Protocol)
  • pH Check: Ensure the waste stream is neutral or slightly alkaline. Hydrazides can hydrolyze in strong acids, potentially releasing hydrazine (highly toxic) or other byproducts.

  • Oxidizer Scan: Verify that the receiving container contains NO oxidizing agents.

    • Validation: If the waste container previously held nitric acid washes or peroxide catalysts, DO NOT USE IT.

  • Halogen Tagging: The container must be compatible with halogenated solvents (High-density Polyethylene - HDPE is preferred over metal, which HF residues can corrode).

Operational Disposal Protocol

Workflow A: Solid Waste (Pure Compound/Contaminated Solids)

Applicable to: Expired reagent, contaminated gloves, weighing boats, filter paper.

  • Containerization: Place solids into a wide-mouth HDPE jar.

  • Double-Bagging: For pure compound (>1g), place the primary container inside a clear, sealable secondary bag (e.g., Ziploc) to contain potential dust leakage.

  • Labeling:

    • Primary Constituent: "this compound"

    • Hazard Class: "Toxic, Irritant"

    • Critical Tag: "ORGANIC SOLID - HALOGENATED"

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers and heat sources until pickup.

Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: Reaction solvents (e.g., Ethanol, DMSO) containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put DMSO waste in a container rated only for aqueous waste).

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated compound technically classifies the mixture as halogenated for incineration purposes.

  • Documentation: Log the approximate concentration of the hydrazide on the waste tag. This alerts the disposal facility to the presence of nitrogenous reducing agents.

Visualizing the Decision Pathway

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging SolidContainer Container: Wide-Mouth HDPE Bagging->SolidContainer Labeling LABELING CRITERIA: 1. Full Chemical Name 2. Tag: 'Toxic', 'Reducing Agent' 3. Tag: 'Halogenated' SolidContainer->Labeling HalogenCheck Is the Solvent Halogenated? Liquid->HalogenCheck MixHalo Add to 'Halogenated' Waste Stream HalogenCheck->MixHalo Yes (e.g., DCM) MixNonHalo Add to 'Halogenated' Waste Stream (Due to Solute) HalogenCheck->MixNonHalo No (e.g., MeOH) MixHalo->Labeling MixNonHalo->Labeling Storage Segregate from Oxidizers (Nitric Acid, Peroxides) Labeling->Storage Final Commercial Incineration (w/ HF Scrubbing) Storage->Final

Figure 1: Decision matrix for the segregation and packaging of fluorinated hydrazide waste.

Emergency Contingency: Spill Deactivation

Note: This procedure is for spill cleanup, NOT for bulk disposal. Bulk waste must always be incinerated off-site.

If a spill occurs, the hydrazide functionality can be chemically deactivated. However, standard bleach (Hypochlorite) can sometimes react aggressively with hydrazines to produce nitrogen gas and heat.

Recommended Deactivation Protocol (Small Spills < 5g):

  • Isolate: Evacuate the immediate area and don full PPE (Nitrile gloves, lab coat, goggles, N95/P100 respirator).

  • Absorb: Cover liquid spills with vermiculite or sand.

  • Oxidation (Controlled):

    • Prepare a dilute solution of household bleach (1:10 dilution in water).

    • Slowly apply to the contaminated surface/absorbent.

    • Wait: Allow 30 minutes for the oxidation of the hydrazine group.

  • Collection: Collect the slurry into a hazardous waste container labeled "Debris from Spill Cleanup - Oxidized Hydrazide."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals: Hydrazines.[2] Org.[1][2][3][4] Synth. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a deep, causal understanding of the recommended protocols, moving beyond a simple checklist to empower you with the knowledge to handle this and similar chemical entities with confidence and precision.

Hazard Analysis and Risk Mitigation

Before any handling of this compound, a thorough understanding of its potential hazards is paramount. The chemical structure suggests the following risks:

  • Inhalation Toxicity: Hydrazide compounds can be toxic if inhaled.[5] The nitro group may also contribute to respiratory irritation.[2]

  • Dermal Toxicity and Irritation: Both nitroaromatics and hydrazides can cause skin irritation, and some hydrazines are readily absorbed through the skin.[1][5]

  • Eye Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][5]

  • Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[3]

Our primary goal is to minimize exposure through a multi-layered safety approach that combines engineering controls, personal protective equipment, and rigorous operational procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended when there is a risk of splashing.[1][6]Protects against accidental splashes and airborne particles. The side-shields offer crucial lateral protection.
Skin Protection Chemical-impermeable gloves (Nitrile or Neoprene rubber are suitable choices).[1][7] A flame-resistant lab coat should be worn and kept fully buttoned.[2]Nitrile gloves provide good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[2] A lab coat protects your skin and personal clothing from contamination.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. For weighing or procedures that may generate dust or aerosols, a NIOSH-approved N95 or P100 respirator is recommended.[1][2]This minimizes the risk of inhaling fine particles of the compound. Ensure a proper fit test has been conducted for the selected respirator.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation
  • Work Area: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and in good working order.[1]

  • PPE Inspection: Before entering the work area, inspect all PPE for any signs of damage or wear.[1]

Handling the Chemical
  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to minimize the generation of dust.[1]

  • Prevent Contact: Take all necessary precautions to prevent contact with skin and eyes.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[8]

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Remove and Dispose of PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Chemical Waste clean3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for Safe Handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

  • Collection: Carefully sweep the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with the utmost care and in accordance with all local, state, and federal regulations.

  • Waste Characterization: Due to its hydrazide and nitroaromatic components, this compound should be treated as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization: Store waste in a clearly labeled, sealed, and appropriate container.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company. For some hydrazine compounds, neutralization with a dilute oxidizing agent or incineration are potential disposal methods, but this should only be performed by trained professionals.[7][9]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols for hydrazide and nitroaromatic compounds. By integrating the principles of robust engineering controls, appropriate personal protective equipment, and meticulous operational procedures, researchers can confidently and safely advance their scientific endeavors.

References

  • Benchchem. Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
  • Benchchem. Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
  • Benchchem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Benchchem. Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • DTIC. Safety and Handling of Hydrazine.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • INCHEM. Hydrazine (HSG 56, 1991).
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. EPA. Personal Protective Equipment.
  • ChemScene. Safety Data Sheet.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.